1-Deazaadenosine
Description
The exact mass of the compound 1-Deaza-adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Tubercidin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDDRWKCUAERS-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932290 | |
| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14432-09-8 | |
| Record name | 1-Deazaadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Deazaadenosine for Researchers and Drug Development Professionals
Core Concepts
1-Deazaadenosine is a synthetic nucleoside analog that acts as a potent inhibitor of the enzyme adenosine deaminase (ADA).[1] Structurally, it is a modification of adenosine where the nitrogen atom at position 1 of the purine ring is replaced by a carbon atom. This modification prevents its deamination by ADA, leading to its function as an enzyme inhibitor.[2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology, due to its ability to modulate adenosine levels and induce anticancer effects.
Chemical Structure:
-
IUPAC Name: (2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
-
Molecular Formula: C₁₁H₁₄N₄O₄
-
Molecular Weight: 266.25 g/mol
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of adenosine deaminase (ADA). ADA is a crucial enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound leads to the accumulation of intracellular and extracellular adenosine. This elevation of adenosine levels is central to the biological effects of this compound.
Accumulated adenosine can then activate four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A receptor, triggers downstream signaling cascades that can modulate various physiological processes, including immune responses and cell proliferation. In the context of cancer, the activation of the A2A receptor by elevated adenosine levels can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]
Data Presentation
Inhibitory Activity against Adenosine Deaminase
| Compound | Kᵢ (μM) | Enzyme Source | Reference |
| This compound | 0.66 | Not Specified | [1] |
| 2'-Deoxy-1-deazaadenosine | 0.19 | Not Specified | [2] |
In Vitro Anticancer Activity
| Cell Line | Cancer Type | ID₅₀ (μM) | Reference |
| HeLa | Cervical Cancer | - | [1] |
| KB | Oral Squamous Carcinoma | 0.34 | [1] |
| P388 | Leukemia | 1.8 | [1] |
| L1210 | Leukemia | - | [1] |
Note: Specific ID₅₀ values for HeLa and L1210 were not provided in the source material.
Signaling Pathways
The anticancer effects of this compound are primarily mediated through the adenosine signaling pathway. The following diagram illustrates the key steps involved:
References
- 1. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-Deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deazaadenosine is a synthetic nucleoside analog of adenosine that has garnered significant interest for its therapeutic potential, primarily stemming from its potent bioactivity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its enzymatic interactions, downstream signaling consequences, and cellular effects. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular basis of this compound's activity, methodologies for its study, and a framework for its further investigation.
Core Mechanism of Action: Inhibition of Adenosine Deaminase
The principal and most well-characterized mechanism of action of this compound is the competitive inhibition of the enzyme Adenosine Deaminase (ADA) . ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2]. By regulating adenosine levels, ADA plays a significant role in both intracellular and extracellular signaling.
This compound acts as a potent inhibitor of ADA. The molecular basis for this inhibition lies in its structural difference from the natural substrate, adenosine. The replacement of the nitrogen atom at the 1-position of the purine ring with a carbon atom prevents the necessary N1-protonation that is required for the catalytic deamination process by ADA[3]. While it retains the necessary structural features for recognition and binding to the active site of ADA, it cannot be processed as a substrate, thus acting as a competitive inhibitor[3].
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against Adenosine Deaminase has been quantified in various studies. The data below summarizes key inhibition constants.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Source Organism |
| This compound | Adenosine Deaminase (ADA) | 0.66 µM | Not Specified |
| 2'-Deoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | 0.19 µM | Not Specified |
| 3'-Deoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | 2.6 µM | Not Specified |
| 2',3'-Dideoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | 2.2 µM | Not Specified |
Downstream Signaling Consequences of ADA Inhibition
The inhibition of ADA by this compound leads to a cascade of downstream signaling events, primarily driven by the accumulation of extracellular adenosine. This elevated adenosine concentration subsequently activates various adenosine receptors, which are G-protein coupled receptors (GPCRs) with diverse physiological roles.
Activation of Adenosine Receptors
There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors by the increased levels of adenosine due to ADA inhibition can lead to a variety of cellular responses:
-
A1 and A3 Receptors: These receptors are typically coupled to inhibitory G-proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase[4].
-
A2A and A2B Receptors: These receptors are generally coupled to stimulatory G-proteins (Gs), and their activation results in an increase in intracellular cAMP levels via the stimulation of adenylyl cyclase[4].
The specific downstream effects will depend on the cell type and the expression profile of these adenosine receptors.
Figure 1: Signaling pathway of this compound's primary action.
Cellular Effects of this compound
The biochemical modulation induced by this compound translates into significant effects at the cellular level, including antiproliferative, antiviral, and anti-inflammatory activities.
Antiproliferative Activity
This compound has demonstrated notable antiproliferative effects against a range of cancer cell lines. This activity is attributed to its ability to inhibit ADA, which is often overexpressed in tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting adenosine.
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | - |
| KB | Human Oral Epidermoid Carcinoma | 0.34 |
| P388 | Murine Leukemia | 1.8 |
| L1210 | Murine Leukemia | - |
Note: Specific IC50 values for HeLa and L1210 were not provided in the search results, though inhibitory activity was reported[5].
Antiviral Activity
The antiviral properties of this compound have been observed against several viruses, including herpes simplex virus (HSV) and vaccinia virus[6][7]. The precise mechanism is multifaceted but is linked to the consequences of ADA inhibition. For some viruses, the increased levels of adenosine or deoxyadenosine can interfere with viral replication by disrupting nucleotide pools necessary for viral DNA or RNA synthesis[8]. In the case of vaccinia virus, increased adenosine levels can lead to the activation of protein kinase A (PKA) via A2 receptors, which in turn negatively modulates a step in the viral replicative cycle[9].
Anti-inflammatory Effects
By inhibiting ADA, this compound increases the local concentration of adenosine, a potent endogenous anti-inflammatory molecule. Adenosine, acting through its receptors (particularly A2A), can suppress the function of various immune cells, including neutrophils and macrophages, thereby dampening the inflammatory response.
Distinction from 3-Deazaadenosine and Role in Methylation
It is critical to distinguish the mechanism of this compound from that of its isomer, 3-deazaadenosine. While both are adenosine analogs, their primary targets differ significantly. 3-Deazaadenosine is a well-established potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH) [1][10]. Inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disrupts cellular methylation processes, including DNA, RNA, and protein methylation[11][12].
In contrast, the direct inhibitory effect of This compound on SAHH is not its primary mechanism of action . While some adenosine analogs can interact with SAHH, the primary and most potent activity of this compound is the inhibition of ADA[1][13]. Any effects of this compound on methylation pathways are likely to be indirect and secondary to its primary mechanism.
Experimental Protocols
Spectrophotometric Assay for Adenosine Deaminase Inhibition
This protocol describes a common method to determine the inhibitory activity of compounds like this compound on ADA. The assay is based on the principle that the deamination of adenosine to inosine results in a decrease in absorbance at 265 nm.
Materials:
-
Adenosine Deaminase (from calf intestine or other sources)
-
Adenosine (substrate)
-
This compound (or other test inhibitors)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a stock solution of ADA in phosphate buffer.
-
Prepare a serial dilution of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the ADA enzyme solution.
-
Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the adenosine substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
To determine the Ki, the assay should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Michaelis-Menten analysis.
-
Figure 2: Experimental workflow for ADA inhibition assay.
Cell Viability Assay (MTT or WST-1)
This protocol outlines a general procedure for assessing the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Addition of Viability Reagent:
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control.
-
Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value.
-
Summary of this compound's Multifaceted Mechanism
The biological effects of this compound are a direct and indirect consequence of its primary action as an ADA inhibitor. The following diagram illustrates the logical relationships between its molecular interaction and its cellular and physiological outcomes.
Figure 3: Logical relationships in the mechanism of action.
Conclusion
This compound's mechanism of action is centered on its potent and specific inhibition of adenosine deaminase. This primary action triggers a series of downstream events, most notably the accumulation of extracellular adenosine, which in turn modulates cellular signaling through adenosine receptors. The resulting antiproliferative, antiviral, and anti-inflammatory effects highlight the therapeutic potential of this compound. A clear understanding of its molecular interactions, as detailed in this guide, is essential for the rational design of future studies and the development of novel therapeutic strategies targeting the adenosine signaling pathway. Further research is warranted to fully elucidate the context-dependent roles of the various adenosine receptor subtypes in mediating the diverse biological activities of this compound.
References
- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyadenosine reverses hydroxyurea inhibition of vaccinia virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of an adenosine deaminase inhibitor: decreased replication of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of herpes simplex virus replication by purine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of vaccinia virus replication by adenosine in BSC-40 cells: involvement of A(2) receptor-mediated PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Elevated Intracellular S-Adenosylhomocysteine in the Pathogenesis of Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Deazaadenosine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-deazaadenosine, a potent adenosine analogue and inhibitor of adenosine deaminase (ADA). The document details its chemical structure, physicochemical properties, and established biological activities, with a particular focus on its anticancer properties. Detailed experimental protocols for its synthesis, the assessment of its enzymatic inhibition, and the evaluation of its cytotoxic effects are provided. Furthermore, this guide illustrates the key signaling pathways influenced by this compound through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a synthetic nucleoside analogue that differs from its natural counterpart, adenosine, by the replacement of the nitrogen atom at position 1 of the purine ring with a carbon atom.[1] This structural modification confers unique chemical and biological properties, most notably its potent inhibition of the enzyme adenosine deaminase (ADA).[2][3][4] ADA is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[5][6] By inhibiting ADA, this compound elevates extracellular and intracellular adenosine levels, thereby modulating a variety of physiological and pathological processes through adenosine receptor signaling.[7] This mechanism underlies its significant antitumor and potential antiviral activities.[8][9][10] This guide aims to provide a detailed technical resource on the structure, properties, and experimental evaluation of this compound.
Structure and Physicochemical Properties
This compound, also known as 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine, is a stable analogue of adenosine.[8] Its core structure consists of a 7-aminoimidazo[4,5-b]pyridine base linked to a β-D-ribofuranose sugar moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [7][8] |
| Synonyms | 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | [8] |
| CAS Number | 14432-09-8 | [2][3][4][8] |
| Chemical Formula | C₁₁H₁₄N₄O₄ | [3][7][8] |
| Molecular Weight | 266.25 g/mol | [3][4][7][8] |
| Appearance | White Solid | [8] |
| Melting Point | 263-264 °C (decomposes) | [11] |
| Solubility | Soluble in DMSO (up to 25 mM) | [3][4] |
| SMILES | NC1=C2C(N([C@H]3--INVALID-LINK--O3)O">C@@HO)C=N2)=NC=C1 | [2][12] |
| InChI Key | NVUDDRWKCUAERS-PNHWDRBUSA-N | [4][8][13] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2][14] |
Biological and Pharmacological Properties
Mechanism of Action: Adenosine Deaminase Inhibition
The primary mechanism of action of this compound is the potent and competitive inhibition of adenosine deaminase (ADA).[3][4] The Ki value for this inhibition is reported to be 0.66 μM.[2][3][4][15] The nitrogen atom at the N1 position of adenosine is crucial for the catalytic deamination process by ADA; its absence in this compound allows the molecule to bind to the active site of the enzyme without being deaminated, thus acting as an effective inhibitor.[5][16][17] this compound can inhibit both ADA1 and ADA2 isoforms.[18]
Inhibition of ADA leads to an accumulation of adenosine in the cellular microenvironment. This elevated adenosine can then activate the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that mediate a wide range of physiological effects.[7][19]
Anticancer Activity
This compound has demonstrated significant in vitro antitumor activity against a range of cancer cell lines, particularly leukemia cell lines.[8][9] This activity is attributed to the accumulation of adenosine, which can induce cell cycle arrest and apoptosis in cancer cells.[8]
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | ID₅₀ (μM) | Reference(s) |
| HeLa | Cervical Cancer | - | [9] |
| KB | Oral Epidermoid Carcinoma | 0.34 | [2][9] |
| P388 | Murine Leukemia | 1.8 | [2][9] |
| L1210 | Murine Leukemia | - | [2][9] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be conveniently achieved through the reduction of its nitro precursor, 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine.[9]
-
A mixture of 7-nitroimidazo[4,5-b]pyridine (1.0 g, 6.1 mmol) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (2.9 g, 9.1 mmol) in 1,2-dichloroethane (100 mL) is heated to reflux.
-
Stannic chloride (SnCl₄) (1.4 mL, 12.2 mmol) is added dropwise, and the mixture is refluxed for 24 hours.
-
The reaction mixture is cooled, poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and extracted with chloroform (CHCl₃).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated to dryness.
-
The residue is purified by silica gel column chromatography using a chloroform-methanol gradient to yield the acetylated nitro nucleoside.
-
The purified acetylated nitro nucleoside from the previous step is dissolved in methanolic ammonia (saturated at 0 °C).
-
The solution is stirred at room temperature for 12 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by crystallization from water to yield the deprotected nitro nucleoside.
-
The 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine (1.0 g, 3.2 mmol) is dissolved in methanol (50 mL).
-
10% Palladium on charcoal (Pd/C) (100 mg) is added to the solution.
-
The mixture is hydrogenated at room temperature under a hydrogen atmosphere (50 psi) for 4 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is evaporated to dryness.
-
The resulting solid is recrystallized from water to afford pure this compound.
Adenosine Deaminase Inhibition Assay (Spectrophotometric Method)
This protocol is based on the measurement of the decrease in absorbance at 265 nm as adenosine is converted to inosine.
-
50 mM Potassium phosphate buffer, pH 7.5
-
Adenosine (substrate) stock solution (e.g., 1 mM in buffer)
-
Adenosine deaminase (from calf intestine) solution (e.g., 0.1 U/mL in buffer)
-
This compound (inhibitor) stock solutions of various concentrations in buffer or DMSO.
-
In a UV-transparent 96-well plate, add 180 µL of 50 mM potassium phosphate buffer (pH 7.5) to each well.
-
Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of buffer or DMSO to the control wells.
-
Add 10 µL of the adenosine deaminase solution to all wells except the blank.
-
Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the adenosine stock solution to all wells. The final concentration of adenosine should be close to its Km value for ADA.
-
Immediately measure the absorbance at 265 nm every 30 seconds for 10-15 minutes using a microplate reader at 37 °C.
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition and subsequently the IC₅₀ and Ki values.
Cell Viability Assay (MTT Assay) for Leukemia Cell Lines (e.g., L1210, P388)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Leukemia cell lines (e.g., L1210, P388)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the ID₅₀ value.
HPLC Analysis of this compound
High-performance liquid chromatography (HPLC) can be used for the purity assessment and quantification of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and a buffer (e.g., 20 mM ammonium acetate, pH 5.5). For example, a linear gradient from 5% to 50% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., water/methanol mixture) to prepare a stock solution.
-
Prepare a series of standard solutions by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Signaling Pathways
Inhibition of ADA by this compound leads to an increase in adenosine levels, which then activates adenosine receptors. The signaling cascades downstream of these receptors are cell-type specific but generally involve the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: These receptors are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
A2A and A2B Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
Conclusion
This compound stands as a significant molecule in medicinal chemistry and pharmacology due to its potent inhibition of adenosine deaminase and its resulting anticancer properties. This technical guide has provided a detailed overview of its structure, physicochemical characteristics, and biological activities. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers with the necessary information to effectively work with and understand the multifaceted nature of this compound. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential therapeutic applications is warranted to fully realize its clinical potential.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. labcarediagnostics.com [labcarediagnostics.com]
- 8. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
1-Deazaadenosine as an Adenosine Deaminase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-deazaadenosine as a potent inhibitor of adenosine deaminase (ADA). It delves into the core aspects of its inhibitory activity, mechanism of action, and its effects on cellular signaling and proliferation. This document synthesizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory properties, and provides visual representations of relevant biological pathways and synthetic processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and other ADA inhibitors.
Introduction to this compound and Adenosine Deaminase
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] This enzymatic activity is crucial for maintaining low intracellular and extracellular concentrations of adenosine, a signaling nucleoside that modulates a wide array of physiological processes through its interaction with specific cell surface receptors. Dysregulation of adenosine levels is implicated in various pathological conditions, including immunodeficiency, inflammation, and cancer.
This compound is a structural analog of adenosine in which the nitrogen atom at the 1-position of the purine ring is replaced by a carbon atom. This modification prevents the N1-protonation required for the deamination reaction catalyzed by ADA, rendering this compound a potent inhibitor of the enzyme.[2] Its ability to modulate adenosine levels has made it a subject of interest for its potential therapeutic applications, particularly in oncology.
Quantitative Data on this compound Activity
The inhibitory potency and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize the key data points.
Table 1: Inhibitory Potency of this compound against Adenosine Deaminase
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Source(s) |
| This compound | Adenosine Deaminase (General) | 0.66 µM | [3][4] |
Table 2: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | ID₅₀ (µM) | Source(s) |
| KB | Human Epidermoid Carcinoma | 0.34 | [3] |
| HeLa | Human Cervical Carcinoma | Not Specified | [3] |
| P388 | Murine Leukemia | 1.8 | [3] |
| L1210 | Murine Leukemia | Not Specified | [3] |
Mechanism of Action and Signaling Pathways
Inhibition of Adenosine Deaminase
This compound acts as a competitive inhibitor of adenosine deaminase. By binding to the active site of ADA, it prevents the deamination of adenosine, leading to an accumulation of this nucleoside in the intracellular and extracellular spaces. This elevation of adenosine levels is the primary mechanism through which this compound exerts its biological effects.
Impact on Adenosine Signaling
The increased concentration of adenosine resulting from ADA inhibition leads to the enhanced activation of adenosine receptors (A₁, A₂ₐ, A₂ᵦ, and A₃). The downstream signaling cascades initiated by these G protein-coupled receptors are complex and cell-type specific. One of the key pathways affected is the cyclic adenosine monophosphate (cAMP) signaling cascade. Activation of A₂ₐ and A₂ᵦ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating processes such as gene expression, cell growth, and inflammation. While direct experimental data on the effect of this compound on intracellular cAMP levels is limited, its mechanism of action strongly suggests an indirect elevation of cAMP via the accumulation of adenosine and subsequent receptor activation.
Experimental Protocols
The following section outlines a detailed methodology for determining the inhibitory activity of this compound on adenosine deaminase using a spectrophotometric assay.
Spectrophotometric Assay for Adenosine Deaminase Inhibition
This protocol is adapted from established methods for measuring ADA activity. The principle of the assay is to measure the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.
Materials:
-
Adenosine Deaminase (from calf intestine)
-
This compound
-
Adenosine
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in 50 mM potassium phosphate buffer (pH 7.5). The final concentration in the assay should be varied (e.g., 25, 50, 100, 150, 200 µM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the phosphate buffer to achieve a range of inhibitor concentrations.
-
Prepare a working solution of adenosine deaminase in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvettes, set up the following reactions (total volume of 200 µL for a 96-well plate or 1 mL for a cuvette):
-
Blank: Phosphate buffer only.
-
Control (No Inhibitor): Phosphate buffer, adenosine solution, and ADA solution.
-
Inhibitor Wells: Phosphate buffer, adenosine solution, this compound solution (at various concentrations), and ADA solution.
-
-
Pre-incubate the plate or cuvettes at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ADA solution to all wells except the blank.
-
Immediately start monitoring the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each reaction.
-
To determine the Kᵢ, plot the data using a suitable method such as a Dixon plot (1/V₀ vs. [Inhibitor]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Synthesis of this compound
A convenient synthetic route to this compound has been reported, starting from 7-nitroimidazo[4,5-b]pyridine. The key steps involve glycosylation, deprotection, and reduction.
Conclusion
This compound is a well-characterized and potent inhibitor of adenosine deaminase. Its ability to elevate adenosine levels and consequently modulate adenosine receptor signaling pathways underlies its significant antitumor activity observed in vitro. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate further investigation into the therapeutic potential of this and other ADA inhibitors. Future research should focus on elucidating the specific inhibitory kinetics against ADA isoforms and further exploring the downstream consequences of ADA inhibition in various disease models.
References
1-Deazaadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deazaadenosine, a synthetic nucleoside analog, has been a subject of scientific inquiry for decades due to its potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details its primary mechanism of action as an inhibitor of adenosine deaminase (ADA) and explores the downstream signaling consequences of its action, including the induction of apoptosis and cell cycle arrest in cancer cells. This document includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.
Discovery and History
The story of this compound is intrinsically linked to the broader history of adenosine deaminase (ADA) inhibitors. The discovery that the absence of ADA leads to severe combined immunodeficiency (SCID) in humans spurred significant interest in developing inhibitors of this enzyme for therapeutic purposes, particularly in the context of lymphoproliferative disorders.
Early research in the 1970s and 1980s focused on modifying the purine ring of adenosine to create analogs that could bind to ADA without being substrates for its deaminating activity. The substitution of the N1 nitrogen of the purine ring with a carbon atom, creating the imidazo[4,5-b]pyridine core, was a key conceptual leap. This modification was predicted to prevent the necessary protonation at the N1 position required for ADA-catalyzed hydrolysis, thus acting as an inhibitor.
A pivotal moment in the history of this compound was the 1987 publication by Cristalli, Franchetti, and their colleagues, which described an improved and more convenient synthesis of the compound. This work not only made this compound more accessible for biological studies but also reported its significant in vitro antitumor activity against various leukemia cell lines, solidifying its potential as a therapeutic agent.
Mechanism of Action
This compound's primary and most well-characterized mechanism of action is the competitive inhibition of adenosine deaminase (ADA).[1][2] ADA is a crucial enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.
By inhibiting ADA, this compound leads to an accumulation of intracellular and extracellular adenosine. This elevation of adenosine levels is the linchpin of its biological effects. Adenosine is a signaling molecule that interacts with four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors by the accumulated adenosine triggers a cascade of downstream signaling events that can vary depending on the receptor subtype and the cell type.
The antitumor effects of this compound are largely attributed to the consequences of adenosine receptor activation on cancer cells, which include:
-
Induction of Apoptosis: Increased adenosine levels can trigger programmed cell death.
-
Cell Cycle Arrest: Adenosine signaling can halt the proliferation of cancer cells.
The following diagram illustrates the core mechanism of action of this compound.
Signaling Pathways
The accumulation of adenosine following ADA inhibition by this compound initiates several downstream signaling pathways, primarily through the activation of adenosine receptors. These pathways ultimately lead to the observed antitumor effects of cell cycle arrest and apoptosis.
Apoptosis Induction
The pro-apoptotic effects of elevated adenosine are mediated through the activation of intrinsic and extrinsic apoptosis pathways. This involves the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death. Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 are key events.
The following diagram outlines the proposed signaling pathway for this compound-induced apoptosis.
Cell Cycle Arrest
The activation of adenosine receptors, particularly the A2A receptor, can lead to an increase in intracellular cyclic AMP (cAMP) levels. cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA). PKA, in turn, can phosphorylate a variety of downstream targets that regulate the cell cycle, often leading to an arrest in the G1 phase.
The following diagram illustrates the signaling pathway leading to cell cycle arrest.
Quantitative Data
The biological activity of this compound has been quantified in numerous studies. The following tables summarize key data points for its inhibitory effect on adenosine deaminase and its cytotoxic activity against various cancer cell lines.
Table 1: Inhibition of Adenosine Deaminase (ADA)
| Enzyme Source | Ki (μM) | Reference |
| Calf Intestine | 0.66 | --INVALID-LINK-- |
Table 2: In Vitro Cytotoxicity (ID50 values)
| Cell Line | Cell Type | ID50 (μM) | Reference |
| HeLa | Human Cervical Cancer | 0.34 | --INVALID-LINK-- |
| KB | Human Oral Epidermoid Carcinoma | 0.34 | --INVALID-LINK-- |
| P388 | Murine Leukemia | 1.8 | --INVALID-LINK-- |
| L1210 | Murine Leukemia | 1.8 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.
Synthesis of this compound
The improved synthesis of this compound, as reported by Cristalli et al. (1987), involves a two-step process starting from 7-nitroimidazo[4,5-b]pyridine.
Step 1: Synthesis of 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine
A mixture of 7-nitroimidazo[4,5-b]pyridine and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is reacted in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl4), in an appropriate solvent. The reaction is followed by treatment with methanolic ammonia to remove the acetyl protecting groups from the ribose moiety.
Step 2: Reduction to this compound
The nitro group of 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine is then reduced to an amino group to yield the final product, this compound. This reduction can be achieved using standard methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or chemical reducing agents.
The following workflow diagram illustrates the synthetic pathway.
Adenosine Deaminase (ADA) Inhibition Assay
The inhibitory activity of this compound on ADA can be determined using a spectrophotometric assay that measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
-
Reagents and Materials:
-
Adenosine deaminase (from calf intestine)
-
Adenosine (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (pH 7.5)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare various concentrations of this compound in phosphate buffer.
-
In a quartz cuvette, mix the phosphate buffer, a specific concentration of this compound, and the ADA enzyme solution.
-
Initiate the reaction by adding the adenosine substrate.
-
Monitor the decrease in absorbance at 265 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
-
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, L1210)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the ID50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational drug design in targeting specific enzymatic pathways for therapeutic benefit. Its history is a compelling narrative of how basic research into a rare genetic disorder can pave the way for the development of potential anticancer agents. The inhibition of adenosine deaminase and the subsequent modulation of adenosine signaling pathways remain a promising strategy for cancer therapy.
Future research in this area could focus on several key aspects:
-
Development of more potent and selective this compound analogs: Modifications to the core structure could lead to compounds with improved pharmacokinetic properties and enhanced efficacy.
-
Combination therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.
-
Exploration of other therapeutic applications: The immunomodulatory effects of adenosine suggest that this compound and its derivatives could be explored for the treatment of inflammatory and autoimmune diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound and related compounds in the ongoing quest for novel and effective therapies.
References
- 1. Adenosine deaminase deficiency: unanticipated benefits from the study of a rare immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of caspase-8 in 3-deazaadenosine-induced apoptosis of U-937 cells occurs downstream of caspase-3 and caspase-9 without Fas receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Deazaadenosine: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deazaadenosine, a potent inhibitor of adenosine deaminase (ADA), has emerged as a valuable tool in basic and preclinical research. Its ability to modulate fundamental cellular processes, primarily through the inhibition of ADA and S-adenosylhomocysteine (SAH) hydrolase, has positioned it as a compound of interest for investigations into cancer, immunology, and virology. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing experimental methodologies. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its utility in a research setting.
Introduction
This compound is a synthetic analog of adenosine characterized by the replacement of the nitrogen atom at position 1 of the purine ring with a carbon atom. This structural modification confers resistance to deamination by adenosine deaminase (ADA), making it a potent inhibitor of this key enzyme in purine metabolism.[1][2][3][4] Beyond its well-established role as an ADA inhibitor, this compound and its analogs also impact cellular methylation processes through the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[5] This dual activity makes this compound a versatile tool for probing a variety of cellular functions.
Mechanism of Action
The biological effects of this compound are primarily attributed to its influence on two key enzymatic pathways:
Inhibition of Adenosine Deaminase (ADA)
ADA is a critical enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][5] By inhibiting ADA, this compound leads to an accumulation of adenosine, a potent signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[5] This accumulation can modulate a wide range of physiological and pathological processes, including inflammation, immune responses, and neurotransmission.[5] The inhibitory constant (Ki) of this compound for ADA is approximately 0.66 μM.[2][3][4]
Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase and Modulation of Methylation
While this compound itself is a relatively weak inhibitor of SAH hydrolase, its analog, 3-deazaadenosine, is a potent inhibitor of this enzyme.[5] Inhibition of SAH hydrolase leads to the intracellular accumulation of S-adenosylhomocysteine (SAH), a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. SAH is a potent feedback inhibitor of most methyltransferases. Consequently, the inhibition of SAH hydrolase by deazaadenosine analogs can lead to a general inhibition of cellular methylation processes, including DNA, RNA, and protein methylation. This disruption of the "methyl cycle" has profound effects on gene expression and cellular function.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.
Table 1: Inhibitory Activity of this compound and Derivatives against Adenosine Deaminase (ADA)
| Compound | Ki (μM) for ADA | Reference(s) |
| This compound | 0.66 | [2][3][4] |
| 2'-Deoxy-1-deazaadenosine | 0.19 | [5] |
| 3'-Deoxy-1-deazaadenosine | 2.6 | [5] |
| 2',3'-Dideoxy-1-deazaadenosine | 2.2 | [5] |
Table 2: In Vitro Antitumor Activity of this compound
| Cell Line | ID50 (μM) | Cancer Type | Reference(s) |
| HeLa | Not specified | Cervical Cancer | [6][7] |
| KB | 0.34 | Oral Epidermoid Carcinoma | [6][7] |
| P388 | 1.8 | Murine Leukemia | [6][7] |
| L1210 | Not specified | Murine Leukemia | [6][7] |
Core Research Applications and Experimental Protocols
Cancer Research
This compound has demonstrated significant antitumor activity in various cancer cell lines, making it a valuable tool for cancer research.[6][7] Its mechanisms of action in this context are multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.
Studies have shown that deazaadenosine analogs can induce apoptosis in cancer cells.[1] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis, which involves the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-9 and caspase-3.
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. Deazaadenosine analogs have been shown to modulate NF-κB signaling, although the precise mechanisms are still under investigation. Inhibition of methylation can affect the expression of genes involved in the NF-κB pathway. Additionally, the accumulation of adenosine due to ADA inhibition can also influence NF-κB activity through adenosine receptor signaling.
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cells using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8] Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The ID50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Immunology and Inflammation Research
The accumulation of adenosine following ADA inhibition has significant immunomodulatory effects. Adenosine is generally considered an anti-inflammatory molecule that can suppress the function of various immune cells, including T cells and macrophages. This makes this compound a useful tool for studying inflammatory processes and immune responses.
Adenosine, acting through its receptors, can modulate the production of various cytokines. For example, it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while promoting the production of the anti-inflammatory cytokine IL-10.[5]
This protocol describes a general method to assess the effect of this compound on cytokine release from immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Cell Isolation and Culture: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells per well in 1 mL of medium.
-
Pre-treatment: Add this compound at various concentrations to the wells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Virology Research
The inhibition of SAH hydrolase by deazaadenosine analogs can disrupt viral replication by interfering with the methylation of viral RNA caps, which is essential for the stability and translation of viral mRNAs. This has led to the investigation of deazaadenosine analogs as potential antiviral agents.
In Vivo Research Applications
While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the therapeutic potential of this compound.
Antitumor Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of new compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
1-Deazaadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deazaadenosine is a synthetic nucleoside analog that has garnered interest for its potential as an antitumor agent. Structurally similar to adenosine, its primary mechanism of action is the inhibition of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. By inhibiting ADA, this compound elevates extracellular adenosine levels, which can modulate various physiological processes, including immune responses and cell proliferation. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its synthesis, biological activity, and mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |
| Molecular Formula | C₁₁H₁₄N₄O₄ | |
| Molecular Weight | 266.25 g/mol | |
| CAS Number | 14432-09-8 | |
| Purity | ≥98% | |
| Solubility | Soluble to 25 mM in DMSO | |
| Storage | Store at +4°C |
Synthesis
An improved and convenient synthesis of this compound was reported by Cristalli et al. in 1987. The synthesis involves the reduction of the novel nucleoside 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine.[1][2]
Experimental Protocol: Synthesis of this compound
The following is a general outline based on the available literature. For precise, step-by-step instructions, consulting the original publication by Cristalli et al. (1987) is recommended.[1][2]
Step 1: Synthesis of 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine
-
React 7-nitroimidazo-[4,5-b]pyridine with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose.
-
Conduct the reaction in the presence of stannic chloride.
-
Treat the resulting product with methanolic ammonia to yield 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine.[1][2]
Step 2: Reduction to this compound
-
Reduce the 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine intermediate to obtain this compound.[1][2]
Biological Activity
Inhibition of Adenosine Deaminase (ADA)
This compound is a potent inhibitor of adenosine deaminase, with a reported Ki value of 0.66 μM. ADA is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an accumulation of adenosine, which can then exert its effects through adenosine receptors. It has been noted that this compound can inhibit both ADA1 and ADA2 isoforms.[3]
Experimental Protocol: Adenosine Deaminase Inhibition Assay (General)
The following is a generalized spectrophotometric method for determining ADA inhibition.
-
Prepare the reaction mixture: This typically includes a buffer (e.g., phosphate buffer), the substrate (adenosine), and the enzyme (adenosine deaminase).
-
Add the inhibitor: Introduce varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction: Start the enzymatic reaction by adding the substrate or enzyme.
-
Monitor the reaction: Measure the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.
-
Calculate Ki: The inhibitor constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot.[3]
Antitumor Activity
This compound has demonstrated significant in vitro antitumor activity against a range of leukemia cell lines.[1][2]
| Cell Line | ID₅₀ (μM) | Reference |
| KB | 0.34 | [1][2] |
| HeLa | Not specified, but showed good activity | [1][2] |
| P388 | 1.8 | [1][2] |
| L1210 | Not specified, but showed good activity | [1][2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (General MTT Assay)
The following is a general protocol for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate cells (e.g., L1210, P388, HeLa, KB) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the ID₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of adenosine deaminase, leading to an accumulation of extracellular adenosine. Adenosine then activates G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which in turn modulate intracellular signaling pathways.[4][5][6][7]
In the context of cancer, particularly leukemia, the adenosine A2A receptor signaling pathway is of significant interest.[4][5][6][7] Activation of the A2A receptor by elevated adenosine levels typically leads to an increase in intracellular cyclic AMP (cAMP). This is mediated by the activation of adenylyl cyclase. The subsequent increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade can have immunosuppressive effects within the tumor microenvironment, which may counteract the direct cytotoxic effects on cancer cells.[4][5][6][7]
In Vivo Studies and Pharmacokinetics
Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data specifically for this compound. However, studies on related deazaadenosine analogs can provide some insights. For instance, a study on 9-deazaadenosine in mice with pancreatic carcinoma showed that a dose of 0.4 mg/kg/day for 3 consecutive days reduced tumor weights by approximately 50% compared to untreated controls.[8][9]
Pharmacokinetic studies of another analog, carbocyclic 3-deazaadenosine, in mice revealed a short plasma half-life of 23 minutes after intravenous administration and 38 minutes after oral administration.[10] The oral bioavailability was approximately 20%. The compound was rapidly and widely distributed to tissues, with the highest concentrations found in the liver, kidney, and spleen.[10] It is important to note that these data are for related compounds and may not be directly extrapolated to this compound.
Clinical Trials
A thorough search of clinical trial registries did not yield any information on clinical trials specifically for this compound.[11]
Conclusion
This compound is a potent inhibitor of adenosine deaminase with demonstrated in vitro antitumor activity against several leukemia cell lines. Its mechanism of action involves the modulation of adenosine signaling pathways, which can have complex effects on both cancer cells and the surrounding immune microenvironment. While preliminary studies are promising, further research is needed to fully elucidate its therapeutic potential. Specifically, in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and investigation into its effects on various adenosine receptor subtypes in different cancer models are warranted. The lack of clinical trial data suggests that this compound remains in the preclinical stage of development. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent.
References
- 1. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor agonists: synthesis and biological evaluation of 1-deaza analogues of adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A SAM analogue-utilizing ribozyme for site-specific RNA alkylation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the antiviral agent carbocyclic 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
1-Deazaadenosine: A Technical Guide to its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Deazaadenosine, a structural analog of adenosine, exerts significant immunomodulatory effects primarily through its potent inhibition of two key enzymes: Adenosine Deaminase (ADA) and S-Adenosylhomocysteine Hydrolase (SAHH). By preventing the degradation of adenosine and S-adenosylhomocysteine, this compound indirectly orchestrates a cascade of intracellular and extracellular signaling events that collectively shape the immune response. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects on immune cell function, detailed experimental protocols for its study, and a visual representation of the signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.
Core Mechanisms of Action
This compound's immunomodulatory properties are rooted in its ability to inhibit two critical enzymes:
-
Adenosine Deaminase (ADA): this compound is a potent competitive inhibitor of ADA, with a Ki value of 0.66 μM.[1][2][3] ADA is responsible for the irreversible deamination of adenosine to inosine. By inhibiting ADA, this compound leads to an accumulation of extracellular adenosine, which can then activate various adenosine receptors (A1, A2A, A2B, and A3) on the surface of immune cells.[4] These receptors, upon activation, trigger downstream signaling pathways that modulate immune cell function.[5]
-
S-Adenosylhomocysteine Hydrolase (SAHH): this compound and its analogs also inhibit SAHH.[6] This enzyme catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAHH leads to an accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of DNA, RNA, and proteins, processes that are vital for the proper function and differentiation of immune cells.
The dual inhibition of ADA and SAHH by this compound results in a multifaceted immunomodulatory profile, impacting T-lymphocytes, macrophages, and the production of various cytokines.
Data Presentation: Quantitative Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of adenosine receptor agonists, which are functionally mimicked by the adenosine-elevating action of this compound.
Table 1: Effect of Adenosine Receptor Agonists on T-Cell Cytokine Production
| Cytokine | T-Cell Type | Agonist | Concentration | Effect | Reference |
| IL-2 | Th1/Tc1 | NECA (A2A/A2B agonist) | 10⁻⁷ M | Marked Inhibition | [7] |
| IFN-γ | Th1/Tc1 | NECA (A2A/A2B agonist) | 10⁻⁷ M | No Significant Reduction | [7] |
| IL-4 | Th2 | CGS21680 (A2A agonist) | 10⁻⁷ M | Less Efficacious Inhibition | [8] |
| IL-5 | Th2 | CGS21680 (A2A agonist) | 10⁻⁷ M | Less Efficacious Inhibition | [8] |
| IL-10 | Th2 | CGS21680 (A2A agonist) | 10⁻⁷ M | Less Efficacious Inhibition | [8] |
Table 2: Effect of Adenosine Receptor Agonists on Macrophage Cytokine Production
| Cytokine | Macrophage Type | Agonist | Concentration | Effect | Reference |
| TNF-α | LPS-stimulated | NECA (A2A/A2B agonist) | 1 μM | Significant Reduction | [9] |
| IL-12 | LPS-stimulated | Adenosine | - | Suppression | [2] |
| IL-10 | LPS-stimulated | NECA (A2A/A2B agonist) | - | Enhanced Secretion | [9] |
| VEGF | M2d | NECA (A2A/A2B agonist) | - | Induction of Expression | [9] |
Signaling Pathways
The immunomodulatory effects of this compound are mediated through complex signaling pathways. The inhibition of ADA leads to an accumulation of adenosine, which then activates G-protein coupled adenosine receptors on immune cells. This activation modulates intracellular signaling cascades, including the NF-κB and JAK-STAT pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. Adenosine, through A2A and A2B receptors, can inhibit the canonical NF-κB pathway.[10] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65/p50 heterodimer of NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. The A2B receptor has also been shown to directly interact with the p105 subunit of NF-κB, preventing its degradation and thereby inhibiting NF-κB activation.[11][12]
Caption: NF-κB Signaling Inhibition by this compound.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and lymphocyte proliferation. Cytokines such as IL-2 are essential for T-cell proliferation and activate the JAK-STAT pathway. Adenosine, acting through A2A and A2B receptors, can inhibit IL-2-dependent T-cell proliferation by suppressing the phosphorylation of STAT5.[3] This inhibition is mediated by the increase in intracellular cAMP and activation of PKA, which can interfere with the JAK kinase activity associated with the IL-2 receptor complex.
References
- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine inhibits IL-12 and TNF-[alpha] production via adenosine A2a receptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine and lymphocyte regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine deaminase in the modulation of immune system and its potential as a novel target for treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adenosine-dependent angiogenic switch of macrophages to an M2-like phenotype is independent of Interleukin-4 receptor alpha (IL4Rα) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of 1-Deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary chemical synthesis pathways for 1-deazaadenosine, a crucial analogue in medicinal chemistry and drug development. The document outlines the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate replication and further research.
Introduction
This compound, a structural analogue of adenosine where the nitrogen at position 1 is replaced by a carbon atom, is a compound of significant interest due to its biological activities. It has been investigated for its potential as an anticancer agent and as an inhibitor of various enzymes. The synthesis of this compound has been approached through several routes, with the methods developed by Cristalli et al. and Itoh et al. being the most prominent. This guide will focus on these key pathways, presenting the detailed chemistry and experimental procedures involved.
Core Synthesis Pathways
Two primary synthetic routes for this compound have been established and are widely referenced in the literature. The first, developed by Cristalli et al., is a convenient and efficient method starting from 7-nitroimidazo[4,5-b]pyridine. The second, reported by Itoh et al., begins with imidazo[4,5-b]pyridine-4-oxide and involves a multi-step transformation.
Pathway 1: The Cristalli Synthesis via Glycosylation and Reduction
This widely adopted method involves a three-step process: the SnCl₄-catalyzed glycosylation of a nitro-substituted imidazo[4,5-b]pyridine, followed by deprotection of the ribose moiety, and finally, reduction of the nitro group to an amino group.
Logical Workflow for the Cristalli Synthesis
Caption: Workflow of the Cristalli synthesis of this compound.
Experimental Protocols:
Step 1: Synthesis of 7-Nitro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-3H-imidazo[4,5-b]pyridine [1][2]
-
Methodology: A mixture of 7-nitroimidazo[4,5-b]pyridine (1.64 g, 10 mmol) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (3.18 g, 10 mmol) is suspended in 200 mL of anhydrous acetonitrile. To this suspension, tin(IV) chloride (SnCl₄) (1.2 mL, 10 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The resulting solution is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with chloroform (CHCl₃). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated to dryness. The residue is purified by column chromatography on silica gel using a chloroform-methanol (98:2, v/v) eluent.
Step 2: Synthesis of 7-Nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine [1][2]
-
Methodology: The acetylated nucleoside from the previous step (0.9 g, 2 mmol) is dissolved in 50 mL of methanol saturated with ammonia (NH₃) at 0 °C. The solution is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is crystallized from water.
Step 3: Synthesis of this compound (7-Amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine) [1][2]
-
Methodology: 7-Nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine (0.5 g, 1.7 mmol) is dissolved in 50 mL of methanol and hydrogenated at atmospheric pressure and room temperature in the presence of 10% palladium on carbon (Pd/C) as a catalyst. After the theoretical amount of hydrogen has been absorbed, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The resulting solid is crystallized from water.
Quantitative Data for the Cristalli Synthesis:
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | 7-Nitro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-3H-imidazo[4,5-b]pyridine | 7-Nitroimidazo[4,5-b]pyridine | 45 | 164-166 |
| 2 | 7-Nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine | Acetylated Nucleoside | 85 | 215-217 |
| 3 | This compound | Nitro Nucleoside | 80 | 263-264 (dec.) |
Pathway 2: The Itoh Synthesis from Imidazo[4,5-b]pyridine-4-oxide
This alternative route, while involving more steps, provides another viable method for the synthesis of this compound. The key steps involve the preparation of a chloro-substituted intermediate followed by ribosylation and subsequent amination. A more recent adaptation of this method reports a six-step synthesis with a good overall yield.[2]
Logical Workflow for the Itoh Synthesis (Adapted)
Caption: Simplified workflow of the Itoh synthesis of this compound.
Experimental Protocols (General Outline):
Detailed, step-by-step protocols for the Itoh synthesis are less commonly available in readily accessible sources but generally follow these transformations:
-
Chlorination: Imidazo[4,5-b]pyridine-4-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 7-chloro-3H-imidazo[4,5-b]pyridine.
-
Ribosylation: The resulting chloro-intermediate is then glycosylated with a protected ribofuranose derivative, typically using a Lewis acid catalyst.
-
Ammonolysis and Deprotection: The protected 7-chloro nucleoside is subjected to ammonolysis, which displaces the chloro group with an amino group, and simultaneously or subsequently, the protecting groups on the ribose are removed to yield this compound.
Quantitative Data for the Itoh Synthesis:
The overall yield for the multi-step Itoh synthesis has been reported to be in the range of 25%.[2] Specific yields for each step are variable and depend on the exact conditions and protecting groups used.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The Cristalli method offers a more direct and higher-yielding route, making it a preferred choice for many applications. The Itoh synthesis, while more lengthy, provides a valuable alternative. This guide has presented the detailed experimental protocols and available quantitative data for these core synthetic routes to aid researchers in the preparation of this important adenosine analogue. The provided workflows and data tables offer a clear and concise summary for laboratory use.
References
1-Deazaadenosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Biological Properties of a Potent Adenosine Deaminase Inhibitor
Introduction
1-Deazaadenosine is a synthetic analogue of the purine nucleoside adenosine, distinguished by the replacement of the nitrogen atom at the 1-position of the adenine ring with a carbon atom. This structural modification confers unique chemical and biological properties, most notably its potent inhibition of the enzyme adenosine deaminase (ADA).[1][][3] This inhibition leads to an accumulation of adenosine, a molecule with significant signaling roles in various physiological and pathological processes. Consequently, this compound has garnered considerable interest for its therapeutic potential, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound is a white solid with a molecular formula of C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol .[][4][5] It is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 25 mM. For optimal stability, it is recommended to store the compound at +4°C.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄N₄O₄ | [][4][5] |
| Molecular Weight | 266.25 g/mol | [][4] |
| Appearance | White Solid | [] |
| Melting Point | 263-264 °C (decomposes) | [5] |
| Solubility | Soluble to 25 mM in DMSO | |
| Storage Temperature | +4°C or -20°C | [4] |
| Purity | ≥98% (by HPLC) | [] |
| CAS Number | 14432-09-8 |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its potent and competitive inhibition of adenosine deaminase (ADA).[1][] ADA is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][6][7][8] The inhibitory constant (Ki) of this compound for ADA is 0.66 μM.[1][3] The molecular basis for its inhibitory action lies in its structural similarity to adenosine, allowing it to be recognized by the active site of ADA. However, the absence of the nitrogen atom at the 1-position prevents the necessary N1-protonation required for the catalytic deamination process.[7]
By inhibiting ADA, this compound leads to an accumulation of extracellular and intracellular adenosine. Adenosine, in turn, modulates a wide range of physiological responses by activating its specific G-protein coupled receptors (A1, A2A, A2B, and A3). These signaling pathways are involved in processes such as inflammation, neurotransmission, and cell proliferation.
In addition to its well-established role as an ADA inhibitor, some studies have explored the interaction of this compound and its derivatives with other enzymes involved in purine metabolism, such as S-adenosylhomocysteine (SAH) hydrolase.[9][10][11][12] While 3-deazaadenosine is a known potent inhibitor of SAH hydrolase, the direct and potent inhibitory activity of this compound on this enzyme is less pronounced.[9][12]
Antitumor Activity
This compound has demonstrated significant antitumor activity in various cancer cell lines, particularly in leukemia.[][13] This anticancer effect is attributed to the increased concentration of adenosine, which can induce apoptosis in cancer cells. The cytotoxic effects of this compound have been observed in several leukemia and carcinoma cell lines, as detailed in Table 2.
| Cell Line | Activity | References |
| HeLa | ID₅₀ = 0.34 - 1.8 µM | [13] |
| KB | ID₅₀ = 0.34 µM | [1][13] |
| P388 Leukemia | ID₅₀ = 1.8 µM | [1][13] |
| L1210 Leukemia | ID₅₀ = 0.34 - 1.8 µM | [1][13] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to the conducting laboratories, a general overview of the methodologies can be described based on published literature.
Synthesis of this compound
An improved and convenient synthetic route for this compound has been reported.[13][14] The general steps involve:
-
Glycosylation: Reaction of 7-nitroimidazo[4,5-b]pyridine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst like stannic chloride.
-
Deprotection: Treatment with methanolic ammonia to remove the acetyl protecting groups from the ribose moiety.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.
Purification is typically achieved through chromatographic techniques such as column chromatography and the purity is confirmed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is obtained using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15]
Adenosine Deaminase Inhibition Assay
The inhibitory activity of this compound on ADA can be determined using a spectrophotometric assay. A common method involves monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
General Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the substrate (adenosine), and the enzyme (adenosine deaminase).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the change in absorbance at 265 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities at different inhibitor concentrations.
-
Determine the Ki value by analyzing the data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as an inhibitor of Adenosine Deaminase.
General Experimental Workflow for Inhibitor Characterization
Caption: General workflow for the synthesis and characterization of an enzyme inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. echemi.com [echemi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 11. Influence of S-adenosylhomocysteine hydrolase inhibitors on S-adenosylhomocysteine and S-adenosylmethionine pool levels in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target [pubmed.ncbi.nlm.nih.gov]
- 13. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Deazaadenosine (CAS 14432-09-8)
This technical guide provides a comprehensive overview of this compound, a significant adenosine analog with potent biological activities. This document consolidates key chemical data, mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study and application in research and development.
Core Chemical and Physical Properties
This compound, also known as 9-β-D-Ribofuranosyl-9H-imidazo[4,5-b]pyridine, is a synthetic analog of adenosine where the nitrogen at the 1-position of the purine ring is replaced by a carbon atom. This structural modification is key to its biological activity.
| Property | Data |
| CAS Number | 14432-09-8 |
| Molecular Formula | C₁₁H₁₄N₄O₄ |
| Molecular Weight | 266.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 234-236 °C |
| Solubility | Soluble in water and DMSO |
| Chemical Structure | An imidazopyridine nucleoside |
Mechanism of Action: Inhibition of SAH Hydrolase
The primary molecular target of this compound is S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the regulation of cellular methylation reactions.
SAH hydrolase catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. SAH is a product and a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. By inhibiting SAH hydrolase, this compound causes the intracellular accumulation of SAH. The elevated levels of SAH, in turn, inhibit essential methylation reactions required for the synthesis and modification of proteins, nucleic acids, and lipids. This disruption of methylation is particularly detrimental to the replication of certain viruses that rely on host cell methylation for capping their mRNA.
Caption: Mechanism of this compound action via inhibition of SAH Hydrolase.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against its primary enzyme target and in various antiviral assays.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Organism Source | IC₅₀ Value | Assay Conditions |
| SAH Hydrolase | Hamster Liver | 3.8 µM | In vitro enzyme assay |
| SAH Hydrolase | Mouse Liver | ~5 µM | In vitro enzyme assay |
Table 2: Antiviral Activity Data
| Virus Tested | Cell Line | IC₅₀ / EC₅₀ Value | Assay Type |
| Measles Virus | Vero | 0.4 µM | Plaque Reduction Assay |
| Vesicular Stomatitis Virus (VSV) | N/A | 1-10 µM | Yield Reduction Assay |
| Parainfluenza Virus Type 3 | N/A | 0.3-1 µg/mL | Plaque Reduction Assay |
Detailed Experimental Protocols
The following are representative protocols for evaluating the activity of this compound.
Protocol 1: In Vitro SAH Hydrolase Inhibition Assay
This protocol details the measurement of SAH hydrolase activity by monitoring the conversion of SAH to adenosine and homocysteine.
Objective: To determine the IC₅₀ of this compound against SAH hydrolase.
Materials:
-
Purified SAH Hydrolase enzyme
-
S-adenosyl-L-homocysteine (SAH) substrate
-
This compound (test inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA)
-
Detection reagents (e.g., Adenosine deaminase, a fluorescent homocysteine probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Enzyme Preparation: Dilute the purified SAH hydrolase in cold assay buffer to a working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle control (DMSO in buffer). b. Add 50 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 30 µL of the SAH substrate solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Stop the reaction and measure the product formation. The method of detection can vary:
-
Coupled Enzyme Assay: Add adenosine deaminase, which converts the product adenosine to inosine. The change in absorbance at 265 nm is measured.
-
Fluorescence Assay: Add a probe that specifically reacts with the homocysteine product to generate a fluorescent signal. Measure fluorescence with appropriate excitation/emission wavelengths.
-
-
Data Analysis: a. Subtract the background reading from a no-enzyme control. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Antiviral Plaque Reduction Assay
This protocol is a standard method for assessing the ability of a compound to inhibit viral replication.
Objective: To determine the IC₅₀ of this compound against a specific virus (e.g., Measles Virus).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.
-
Virus Infection: a. When cells are confluent, remove the growth medium. b. Wash the cell monolayer with phosphate-buffered saline (PBS). c. Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: a. After the adsorption period, remove the virus inoculum. b. Add 2 mL of the overlay medium containing the various concentrations of this compound (or vehicle control) to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days (depending on the virus) at 37°C, 5% CO₂ until visible plaques are formed.
-
Plaque Visualization: a. Remove the overlay medium. b. Fix the cells with the fixing solution for 20 minutes. c. Remove the fixative and stain the cells with crystal violet solution for 15 minutes. d. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control well. c. Plot the percentage of plaque reduction against the drug concentration and determine the IC₅₀ value.
Caption: A typical experimental workflow for evaluating this compound.
Summary and Future Directions
This compound is a powerful tool for studying the role of methylation in biological systems. Its well-defined mechanism of action as an inhibitor of SAH hydrolase makes it a valuable research compound. Its potent antiviral activity, particularly against paramyxoviruses and rhabdoviruses, highlights its potential as a lead compound for drug development.
Future research may focus on:
-
Improving the selectivity and pharmacokinetic properties of this compound analogs.
-
Exploring its efficacy against a broader range of viruses, including emerging viral threats.
-
Investigating its potential therapeutic applications in other diseases where methylation plays a key role, such as cancer and inflammatory disorders.
This guide serves as a foundational resource for researchers working with or considering the use of this compound. The provided data and protocols offer a starting point for further investigation into the properties and applications of this important molecule.
Methodological & Application
1-Deazaadenosine: Application Notes and Experimental Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deazaadenosine is a potent inhibitor of adenosine deaminase (ADA), the enzyme responsible for the conversion of adenosine to inosine. By inhibiting ADA, this compound elevates extracellular adenosine levels, which in turn modulates various physiological and pathological processes, including cancer cell proliferation and immune responses. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its anti-leukemia activity.
Introduction
Adenosine is a purine nucleoside that plays a critical role in cellular metabolism and signaling. In the tumor microenvironment, adenosine is often found at high concentrations and acts as a signaling molecule through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The accumulation of adenosine can suppress anti-tumor immunity and promote cancer cell growth, survival, and angiogenesis.
This compound, by inhibiting adenosine deaminase, effectively increases the concentration of adenosine in the local environment of cancer cells. This targeted elevation of adenosine can lead to the activation of specific adenosine receptors, triggering downstream signaling pathways that can induce apoptosis and inhibit the proliferation of cancer cells.[1] This makes this compound a compound of significant interest for cancer therapy research, particularly for hematological malignancies.
Data Presentation
In Vitro Anti-Proliferative Activity of this compound
The inhibitory effect of this compound on the growth of various cancer cell lines has been demonstrated in vitro. The half-maximal inhibitory concentration (ID50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | ID50 (µM) |
| HeLa | Cervical Cancer | - |
| KB | Oral Epidermoid Carcinoma | 0.34[1][2] |
| P388 | Murine Leukemia | 1.8[1][2] |
| L1210 | Murine Leukemia | - |
ID50 values are based on published data. The original source for HeLa and L1210 ID50 values with this compound was not found in the provided search results.
Experimental Protocols
Cell Culture Protocols
a) HeLa Cell Line (Human Cervical Cancer)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and split at a ratio of 1:2 to 1:5. Change the medium every 2-3 days.
b) KB Cell Line (Human Oral Epidermoid Carcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).[3]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Split sub-confluent cultures (70-80%) at a 1:4 to 1:10 ratio using 0.05% Trypsin/EDTA.[3]
c) P388 Cell Line (Murine Leukemia)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. These are suspension cells.
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to maintain this density.
d) L1210 Cell Line (Murine Leukemia)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% horse serum.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. These are suspension cells.
-
Subculturing: Maintain cultures between 5x10^4 to 8x10^5 cells/mL.[4]
In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (P388 or L1210)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control wells. Plot the cell viability against the drug concentration and determine the ID50 value.
Adenosine Deaminase (ADA) Activity Assay
This assay can be used to confirm the inhibitory effect of this compound on ADA activity in cell lysates or purified enzyme preparations. Commercial kits are available and their specific protocols should be followed. A general principle is outlined below.
Principle:
The assay measures the rate of conversion of adenosine to inosine by ADA. The inosine produced is then converted to hypoxanthine, which is further converted to uric acid and hydrogen peroxide (H2O2). The H2O2 is then detected using a colorimetric or fluorometric probe.
General Procedure:
-
Sample Preparation: Prepare cell lysates or have a purified ADA enzyme solution.
-
Reaction Setup: In a 96-well plate, add the sample, ADA assay buffer, and the substrate (adenosine). To test the inhibitory effect of this compound, pre-incubate the sample with various concentrations of this compound before adding the substrate.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 37°C) for a specific time.
-
Detection: Add the developer mix containing the necessary enzymes and probe to detect H2O2.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Calculate the ADA activity based on a standard curve. For inhibition studies, calculate the percentage of inhibition for each concentration of this compound.
Signaling Pathways and Visualizations
The anti-cancer effects of this compound are primarily mediated through the accumulation of extracellular adenosine, which then activates adenosine receptors on cancer cells. The A2A adenosine receptor (A2AR) signaling pathway is of particular interest in cancer biology.
Adenosine Signaling Pathway in Cancer
Caption: this compound inhibits ADA, leading to increased extracellular adenosine, which activates the A2A receptor.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
Conclusion
This compound presents a promising avenue for cancer research due to its ability to modulate the tumor microenvironment by increasing adenosine levels. The provided protocols offer a starting point for investigating its anti-cancer properties in vitro. Further studies, including in vivo experiments, are warranted to fully elucidate its therapeutic potential. The detailed methodologies and visual aids in this document are intended to support researchers in designing and executing robust experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KB (HeLa derivative). Culture Collections [culturecollections.org.uk]
- 4. L1210. Culture Collections [culturecollections.org.uk]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for 1-Deazaadenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deazaadenosine is a potent inhibitor of adenosine deaminase (ADA), a key enzyme in purine metabolism.[1][2] By blocking ADA, this compound prevents the degradation of adenosine to inosine, leading to an accumulation of intracellular and extracellular adenosine. This modulation of adenosine levels has significant downstream effects, making this compound a valuable tool for studying a variety of cellular processes. Its applications in cell culture are primarily centered on its antitumor and antiviral activities, as well as its ability to influence cellular methylation and signaling pathways.[3][4]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of adenosine deaminase (ADA).[1][2] ADA is crucial for the salvage of purines and for regulating the physiological concentrations of adenosine. An accumulation of adenosine can, in turn, lead to an increase in S-adenosylhomocysteine (SAH), a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This inhibition of methylation can affect gene expression and protein function. Furthermore, the elevated adenosine levels can modulate signaling through adenosine receptors (A1, A2A, A2B, and A3), which are involved in various physiological processes, including inflammation and apoptosis.[5][6] In some cancer cells, the accumulation of adenosine and its derivatives can trigger apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[7]
Data Presentation
The following table summarizes the quantitative data for this compound's activity in various cell lines.
| Parameter | Cell Line | Value | Reference |
| Ki (ADA Inhibition) | - | 0.66 µM | [1] |
| ID50 (Antitumor Activity) | KB (Human oral squamous carcinoma) | 0.34 µM | [1][3] |
| HeLa (Human cervical adenocarcinoma) | - | [3] | |
| P388 (Mouse leukemia) | 1.8 µM | [1][3] | |
| L1210 (Mouse leukemia) | - | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution of this compound is essential for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 266.25 g/mol .
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Gently vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to calculate its ID50 value.
Materials:
-
Cells of interest (e.g., L1210 or P388 leukemia cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the ID50 value.
Adenosine Deaminase (ADA) Activity Assay in Cell Lysates
This protocol measures the inhibition of intracellular ADA activity by this compound.
Materials:
-
Cells treated with this compound and untreated control cells
-
Cold PBS
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Commercial ADA activity assay kit or reagents for a custom assay
-
96-well plate
-
Plate reader
Protocol:
-
Culture and treat cells with various concentrations of this compound for a specified duration.
-
Harvest the cells by centrifugation and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.
-
Perform the ADA activity assay according to the manufacturer's instructions of a commercial kit. This typically involves adding a known amount of cell lysate to a reaction mixture containing adenosine and measuring the rate of inosine or ammonia production.
-
Normalize the ADA activity to the protein concentration of the lysate.
-
Compare the ADA activity in treated cells to that of untreated controls to determine the extent of inhibition.
Analysis of Apoptosis by Caspase Activity Assay
This protocol assesses the induction of apoptosis by measuring the activity of key executioner caspases.
Materials:
-
Cells treated with this compound and untreated control cells
-
Cold PBS
-
Caspase-3/7, Caspase-8, and Caspase-9 activity assay kits
-
96-well plate (black, clear bottom for fluorescent assays)
-
Fluorometric or colorimetric plate reader
Protocol:
-
Treat cells with this compound at concentrations expected to induce apoptosis.
-
Harvest and wash the cells as described in the ADA activity assay protocol.
-
Lyse the cells using the lysis buffer provided in the caspase activity assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of protein from each lysate to the respective wells.
-
Add the caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9) and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the fold-change in caspase activity in treated samples relative to the untreated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of S-adenosylhomocysteine hydrolase in adenosine-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Deazaadenosine Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of 1-deazaadenosine on leukemia cell lines, including quantitative data on its cytotoxic effects and detailed protocols for key experiments. The information is intended to guide researchers in studying the mechanism of action and potential therapeutic applications of this compound.
Introduction
This compound is a structural analog of adenosine and is known to be an inhibitor of adenosine deaminase (ADA). Inhibition of ADA leads to an accumulation of adenosine, which can trigger apoptosis in cancer cells. This document outlines the anti-leukemic properties of this compound and its analogs, focusing on their ability to induce programmed cell death in various leukemia cell lines. While direct data for this compound is limited in some human cell lines, studies on the closely related compound, 3-deazaadenosine, provide strong evidence for a mechanism involving the downregulation of the c-myc proto-oncogene and the activation of caspase-3, a key executioner of apoptosis.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory effects of this compound in murine leukemia cell lines.
| Cell Line | Compound | IC50 / ID50 (µM) | Reference |
| P388 (murine leukemia) | This compound | 1.8 | [1][2] |
| L1210 (murine leukemia) | This compound | Not specified, but active | [1][2] |
Note: IC50 (half-maximal inhibitory concentration) and ID50 (half-maximal inhibitory dose) values indicate the concentration of the compound required to inhibit 50% of cell growth or viability.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for deazaadenosine compounds in leukemia cells involves the inhibition of adenosine deaminase, leading to an accumulation of intracellular adenosine. This triggers a signaling cascade that results in the downregulation of the c-myc oncogene and the activation of the apoptotic pathway through caspase-3.
Proposed Signaling Pathway of Deazaadenosine in Leukemia Cells
Caption: Proposed signaling cascade of this compound in leukemia cells.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating this compound in leukemia cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on leukemia cell lines. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, K562, HL-60, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Western Blot Analysis for c-myc and Cleaved Caspase-3
This protocol is used to detect changes in the expression levels of the c-myc protein and the active (cleaved) form of caspase-3.
Materials:
-
Treated and untreated leukemia cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-myc, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
References
Application Notes and Protocols for Studying Methyltransferase Activity Using Deazaadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from the universal donor S-adenosylmethionine (SAM) to various substrates, including DNA, RNA, proteins, and small molecules. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including cancer and viral infections. Consequently, the study of methyltransferase activity and the identification of their inhibitors are of significant interest in both basic research and drug development.
While 1-deazaadenosine is primarily recognized as an inhibitor of adenosine deaminase, its analog, 3-deazaadenosine , serves as a powerful tool for studying SAM-dependent methyltransferases through an indirect mechanism. This document provides detailed application notes and protocols on the use of 3-deazaadenosine to probe methyltransferase activity. Additionally, it touches upon the application of 7-deazaadenosine in the design of specific methyltransferase inhibitors.
Mechanism of Action: Indirect Inhibition of Methyltransferases by 3-Deazaadenosine
3-Deazaadenosine is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is responsible for the hydrolysis of SAH, a byproduct of all SAM-dependent methylation reactions, into adenosine and homocysteine. The inhibition of SAH hydrolase by 3-deazaadenosine leads to the intracellular accumulation of SAH.[1][2] Elevated levels of SAH, in turn, act as a potent product inhibitor of most SAM-dependent methyltransferases, effectively shutting down cellular methylation processes.[2][3] This makes 3-deazaadenosine a valuable chemical probe to investigate the functional consequences of global methyltransferase inhibition.
Quantitative Data on Deazaadenosine Analogs
The following tables summarize the inhibitory activities of deazaadenosine analogs on their respective targets.
Table 1: Inhibition of S-Adenosylhomocysteine Hydrolase by 3-Deazaadenosine Analogs
| Compound | Target | Organism | Ki | Reference |
| 3-Deazaadenosine | SAH Hydrolase | Bovine Liver | 4 nM | [4] |
| Carbocyclic 3-Deazaadenosine | SAH Hydrolase | Bovine Liver | 4 nM | [4] |
Table 2: Inhibition of Nicotinamide N-Methyltransferase (NNMT) by a 7-Deazaadenosine-Containing Bisubstrate Inhibitor
| Compound | Target | IC50 | Reference |
| Compound 3-12 | NNMT | 47.9 ± 0.6 nM | [4][5] |
Table 3: Effect of SAH Hydrolase Inhibitors on Intracellular SAM/SAH Ratio
| Cell Line | Treatment (50 µM) | Fold Reduction in SAM/SAH Ratio | Reference |
| LC3 | 3-Deazaadenosine | 6 | [4] |
| B16 | 3-Deazaadenosine | 13 | [4] |
| LC3 | 3-Deaza-(+/-)aristeromycin | 16 | [4] |
| B16 | 3-Deaza-(+/-)aristeromycin | 32 | [4] |
Experimental Protocols
Protocol 1: Cellular Assay for Assessing Global Methylation Inhibition using 3-Deazaadenosine
This protocol describes a general workflow to treat cultured cells with 3-deazaadenosine and subsequently assess the impact on global methylation status by measuring the intracellular SAM and SAH levels.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
3-Deazaadenosine (stock solution in DMSO or water)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and metabolite extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare working solutions of 3-deazaadenosine in complete culture medium at the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control medium.
-
Remove the old medium from the cells and replace it with the medium containing 3-deazaadenosine or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
SAM and SAH Quantification:
-
Data Analysis:
-
Normalize the quantified SAM and SAH levels to the total protein concentration or cell number.
-
Calculate the SAM/SAH ratio for each experimental condition.
-
Plot the SAM/SAH ratio as a function of the 3-deazaadenosine concentration to determine the dose-dependent effect on global methylation potential.
-
Protocol 2: In Vitro Methyltransferase Activity Assay
This protocol describes a general method for assessing the activity of a purified methyltransferase in the presence of SAH, which can be used to understand the inhibitory potential of accumulated SAH.
Materials:
-
Purified methyltransferase of interest
-
Substrate for the methyltransferase (e.g., peptide, protein, DNA, or RNA)
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine (SAH) for generating an inhibition curve
-
Assay buffer (specific to the methyltransferase)
-
Detection reagents (e.g., radio-labeled SAM ([3H]-SAM), or components for a coupled enzymatic assay)
Procedure:
-
Reaction Setup: In a microplate, set up the methyltransferase reaction by combining the assay buffer, the substrate, and the purified methyltransferase.
-
Inhibitor Addition: For an SAH inhibition curve, add varying concentrations of SAH to the reaction wells.
-
Reaction Initiation: Initiate the reaction by adding SAM. For kinetic studies, one of the substrates (SAM or the acceptor substrate) can be used at varying concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Detection: Measure the methyltransferase activity using a suitable detection method:
-
Radioisotopic Assay: If using [3H]-SAM, stop the reaction and separate the radiolabeled substrate from the unreacted [3H]-SAM (e.g., by filter binding assay). Measure the incorporated radioactivity using a scintillation counter.[8]
-
Coupled Enzymatic Assay: Use a commercially available kit (e.g., MTase-Glo™) that measures the production of SAH through a series of enzymatic reactions leading to a luminescent or fluorescent signal.[9]
-
-
Data Analysis: Plot the enzyme activity against the concentration of SAH to determine the IC50 value.
Applications in Research and Drug Development
-
Functional Studies: By inhibiting global methylation, 3-deazaadenosine can be used to investigate the role of methylation in various cellular processes, such as gene expression, signal transduction, and cell cycle progression.
-
Antiviral Research: Many viral replication cycles depend on host and viral methyltransferases for processes like RNA capping. SAH hydrolase inhibitors, including 3-deazaadenosine, have shown broad-spectrum antiviral activity by disrupting these essential methylation events.[2]
-
Cancer Biology: Aberrant DNA and histone methylation are hallmarks of cancer. 3-Deazaadenosine can be used to study the consequences of global hypomethylation in cancer cells.[2]
-
Inhibitor Screening: The principles of methyltransferase inhibition by SAH accumulation can inform the design of high-throughput screens for novel methyltransferase inhibitors.
-
Drug Design: The 7-deazaadenosine scaffold has been successfully incorporated into potent and selective bisubstrate inhibitors of NNMT, highlighting the potential of deazaadenosine analogs in rational drug design.[4][5]
Conclusion
Deazaadenosine analogs, particularly 3-deazaadenosine, are invaluable tools for the study of methyltransferase activity. By understanding the indirect mechanism of inhibition through the accumulation of SAH, researchers can effectively probe the role of methylation in a wide array of biological systems. The provided protocols offer a starting point for the application of these compounds in both cellular and biochemical settings, paving the way for new discoveries in the field of epigenetics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA (cytosine) methylation in murine and human tumor cell lines treated with S-adenosylhomocysteine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dmg-peg2000.com [dmg-peg2000.com]
- 6. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Deazaadenosine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deazaadenosine is a potent inhibitor of adenosine deaminase (ADA), a key enzyme in purine metabolism. By inhibiting ADA, this compound effectively increases the extracellular concentration of adenosine, a signaling molecule with diverse physiological and pathological roles. This application note provides detailed protocols for the in vitro use of this compound, focusing on its application in cancer cell viability and apoptosis assays. Furthermore, it summarizes key quantitative data and illustrates the underlying signaling pathways affected by this compound treatment.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 266.25 g/mol | [1] |
| Formula | C₁₁H₁₄N₄O₄ | [1] |
| Solubility | Soluble to 25 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at +4°C | [1] |
| CAS Number | 14432-09-8 | [1] |
Stock Solution Preparation:
To prepare a 10 mM stock solution, dissolve 2.66 mg of this compound in 1 mL of DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution should be used within one month; at -80°C, it is stable for up to six months. Before use, warm the vial to 37°C and sonicate briefly to ensure complete dissolution.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of adenosine deaminase (ADA) with an inhibition constant (Ki) of 0.66 μM.[1][2] ADA is responsible for the irreversible deamination of adenosine to inosine. By inhibiting ADA, this compound leads to an accumulation of extracellular adenosine. This elevated adenosine then activates G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which in turn modulate downstream signaling pathways, including the cyclic AMP (cAMP) and NF-κB pathways. These pathways are crucial in regulating cellular processes such as proliferation, inflammation, and apoptosis.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Epidermoid Carcinoma | 0.34 | [2][3] |
| HeLa | Cervical Cancer | - | [2][3] |
| P388 | Murine Leukemia | 1.8 | [2][3] |
| L1210 | Murine Leukemia | - | [2][3] |
Note: Specific IC50 values for HeLa and L1210 were not provided in the cited sources, but the compound showed good activity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells (or other adherent cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the overnight culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. A 24-hour incubation is a common starting point.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol details the detection of apoptosis in Jurkat cells (a suspension cell line) treated with this compound using flow cytometry.
Materials:
-
Jurkat cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a culture flask or plate at a density of approximately 1 x 10⁶ cells/mL.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 12-18 hours.[5] Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 10 minutes at 4°C.[5]
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathway Modulation
Inhibition of ADA by this compound increases extracellular adenosine, which then activates adenosine receptors. The A2A and A2B receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then modulate the activity of various transcription factors, including CREB. Conversely, A1 and A3 receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Adenosine receptor activation can also influence the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The precise effect on NF-κB can be cell-type and context-dependent, with reports of both activation and inhibition.
References
Application of 1-Deazaadenosine in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deazaadenosine is a structural analog of adenosine, a fundamental component of nucleic acids and a key molecule in various cellular processes. In virology research, this compound and its derivatives have emerged as potent broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions. By disrupting this pathway, these compounds interfere with viral replication processes that are dependent on methylation, such as the capping of viral messenger RNA (mRNA). This document provides detailed application notes, quantitative antiviral data, and experimental protocols for the use of this compound and its analogs in virology research.
Mechanism of Action
The principal antiviral mechanism of this compound and its analogs, such as 3-deazaadenosine, is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine. SAH is a product of methylation reactions where S-adenosylmethionine (SAM) donates its methyl group. The accumulation of SAH, due to the inhibition of SAH hydrolase, leads to feedback inhibition of SAM-dependent methyltransferases. These methyltransferases are essential for the methylation of the 5' cap of viral mRNAs. The 5' cap structure is critical for the stability of viral mRNA, its efficient translation into viral proteins, and for evading the host's innate immune system. By inhibiting this process, this compound effectively halts viral replication.
Antiviral Activity of this compound and Analogs
The following table summarizes the in vitro antiviral activity of this compound and its key analogs against a range of viruses. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50) where available.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Reference |
| 3-Deazaguanosine | SARS-CoV-2 | Vero E6 | 1.14 | >200 | |
| Carbocyclic 3-deazaadenosine | Ebola Virus | Vero E6 | 1.9 | 120 | [1] |
| 7-Deaza-2'-C-methyladenosine | Zika Virus (MR766) | Vero | 9.6 ± 2.2 | >357 | [2] |
| 7-Deaza-2'-C-methyladenosine | Hepatitis C Virus (replicon) | Huh-7 | 0.5 | >100 | [3] |
| 1-Deaza-EHNA | Human Respiratory Syncytial Virus (HRSV) | - | 6.25 (µg/mL) | - | |
| Carbocyclic 3-deazaadenosine | Vaccinia Virus | PRK | 0.4 (µg/mL) | >400 | [4] |
| Carbocyclic 3-deazaadenosine | Reovirus | PRK | 0.2 (µg/mL) | >400 | [4] |
| Carbocyclic 3-deazaadenosine | Measles Virus | Vero | 0.4 (µg/mL) | >400 | [4] |
| Carbocyclic 3-deazaadenosine | Parainfluenza Virus | PRK | 0.4 (µg/mL) | >400 | [4] |
| Carbocyclic 3-deazaadenosine | Vesicular Stomatitis Virus | PRK | 0.2 (µg/mL) | >400 | [4] |
| 3-Bromo-3-deazaneplanocin | Punta Toro Virus | Vero | 0.48 | >200 | [5] |
| 3-Bromo-3-deazaneplanocin | Vesicular Stomatitis Virus | HeLa | 0.08 | 3.2 | [5] |
| 3-Bromo-3-deazaneplanocin | Cowpox Virus | HeLa-S3 | 0.69 | 3.2 | [5] |
| 3-Bromo-3-deazaneplanocin | Monkeypox Virus | MA-104 | 0.16 | 10.3 | [5] |
Experimental Protocols
A generalized workflow for screening antiviral compounds is depicted below. This is followed by detailed protocols for common antiviral assays.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of viral infection.
Materials:
-
Host cells susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound or its analog
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
After 24 hours of incubation, remove the medium from the cell plates.
-
Add the diluted compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
-
Quantification of CPE:
-
At the end of the incubation period, assess cell viability using a chosen method. For Neutral Red staining:
-
Remove the medium and wash the cells with PBS.
-
Add medium containing Neutral Red and incubate for 2-3 hours.
-
Remove the staining solution, wash the cells, and then add a destaining solution (e.g., 50% ethanol, 1% acetic acid).
-
Read the absorbance at 540 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 value (the concentration of the compound that inhibits CPE by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay should be performed on uninfected cells to determine the CC50 value.
-
Protocol 2: Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of infectious virus particles.
Materials:
-
Host cells susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound or its analog
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin (10%)
-
PBS
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed host cells into 6-well or 12-well plates to form a confluent monolayer.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Remove the inoculum and gently overlay the cells with the overlay medium containing the corresponding concentration of the compound.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days).
-
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value (the concentration of the compound that reduces the plaque number by 50%) from a dose-response curve.
-
Protocol 3: S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on SAH hydrolase activity.
Materials:
-
Purified recombinant SAH hydrolase
-
S-adenosylhomocysteine (SAH) as the substrate
-
This compound or its analog
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM EDTA)
-
Detection reagent (e.g., a kit to measure adenosine or homocysteine production)
-
96-well assay plates
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SAH hydrolase in assay buffer.
-
Prepare a stock solution of SAH in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the SAH hydrolase solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the SAH substrate.
-
-
Detection:
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution like trichloroacetic acid).
-
Measure the amount of product (adenosine or homocysteine) formed using a suitable detection method. For example, adenosine can be detected using a luciferase-based assay.
-
-
Data Analysis:
-
Calculate the percentage of SAH hydrolase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and its analogs represent a promising class of broad-spectrum antiviral agents with a well-defined mechanism of action targeting a host-cell enzyme, SAH hydrolase. This makes them less prone to the development of viral resistance compared to drugs that target viral enzymes directly. The protocols and data presented here provide a foundation for researchers to explore the antiviral potential of these compounds against a wide array of viruses and to further investigate their therapeutic applications. Careful consideration of cytotoxicity is essential in the evaluation of these compounds to ensure a favorable therapeutic index.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broad-spectrum antiviral activity of the carbocyclic analog of 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Deazaadenosine: A Versatile Tool for Probing Molecular Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deazaadenosine is a potent adenosine analogue that serves as a valuable tool in molecular biology and drug discovery. Its primary mechanism of action is the inhibition of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. By blocking ADA, this compound elevates extracellular adenosine levels, thereby modulating a variety of physiological processes, including immune responses and neurotransmission. Furthermore, emerging evidence suggests that this compound and related compounds can influence cellular methylation events through the inhibition of S-adenosylhomocysteine (SAH) hydrolase, impacting gene expression and downstream signaling pathways. These application notes provide a comprehensive overview of this compound's utility, supported by detailed experimental protocols and quantitative data.
Key Applications
-
Inhibition of Adenosine Deaminase: this compound is a competitive inhibitor of ADA, making it an excellent tool for studying the biological roles of this enzyme and the consequences of elevated adenosine levels.
-
Anti-proliferative and Antitumor Studies: It has demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting its potential as a lead compound in oncology research.
-
Anti-inflammatory Research: By indirectly modulating signaling pathways such as NF-κB and AP-1, this compound can be used to investigate inflammatory processes and evaluate potential anti-inflammatory therapies.
-
Antiviral Research: The modulation of host cell methylation pathways by SAH hydrolase inhibitors has been linked to antiviral activity, opening avenues for the use of this compound in virology studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives, providing a clear comparison of its inhibitory and biological activities.
| Parameter | Value | Target Enzyme/Cell Line | Reference |
| Ki | 0.66 µM | Adenosine Deaminase (ADA) | [1] |
| ID50 | 0.34 µM | KB (human oral cancer) | [2] |
| ID50 | 0.5 µM | HeLa (human cervical cancer) | [2] |
| ID50 | 1.2 µM | L1210 (mouse leukemia) | [2] |
| ID50 | 1.8 µM | P388 (mouse leukemia) | [2] |
| Ki (derivative) | 1.7 nM | Adenosine A3 Receptor | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple pathways. Its primary and most well-characterized role is the inhibition of adenosine deaminase. Additionally, its structural similarity to adenosine suggests a potential role in modulating S-adenosylhomocysteine (SAH) hydrolase activity, which has profound effects on cellular methylation and downstream signaling cascades.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Adenosine Deaminase (ADA) Inhibition Assay
This protocol is adapted from standard colorimetric ADA activity assays.
Materials:
-
This compound
-
Adenosine (Substrate)
-
Purified Adenosine Deaminase (e.g., from calf intestine)
-
Phosphate Buffer (50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 265 nm
Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute to the desired concentrations in phosphate buffer.
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Dilute the purified ADA enzyme in phosphate buffer to the working concentration.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add 10 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Add 80 µL of the diluted ADA enzyme solution to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the adenosine substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 265 nm kinetically for 10-20 minutes at 37°C. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, L1210)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Workflow:
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the ID50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Protocol 3: S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This is a general colorimetric protocol to assess the inhibition of SAH hydrolase. While not specific to this compound, it can be adapted to test its effects. This assay measures the production of homocysteine.
Materials:
-
This compound
-
S-Adenosylhomocysteine (SAH)
-
Purified SAH Hydrolase
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
Prepare a stock solution of SAH in Tris-HCl buffer.
-
Prepare a solution of DTNB in Tris-HCl buffer.
-
Dilute purified SAH hydrolase in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control.
-
Add 70 µL of the diluted SAH hydrolase solution.
-
Add 10 µL of the DTNB solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding 10 µL of the SAH solution.
-
-
Measurement:
-
Measure the increase in absorbance at 412 nm kinetically for 15-30 minutes at 37°C. The reaction of homocysteine with DTNB produces a yellow product that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition and IC50 value as described in Protocol 1.
-
Protocol 4: NF-κB Reporter Assay
This protocol uses a luciferase reporter gene to measure the activity of the NF-κB signaling pathway in response to treatment with this compound.
Materials:
-
This compound
-
Cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct
-
Cell culture medium
-
Stimulating agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well opaque white cell culture plate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well opaque white plate.
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway.
-
-
Incubation:
-
Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold change in NF-κB activity in treated versus untreated stimulated cells.
-
Conclusion
This compound is a multifaceted molecular probe with significant applications in studying adenosine metabolism, cancer biology, inflammation, and potentially virology. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers to effectively utilize this compound in their investigations. Further exploration into its effects on methylation and other cellular processes will undoubtedly continue to expand its utility as a powerful tool in molecular biology.
References
Application Notes and Protocols: 1-Deazaadenosine Analogs in the Study of HCV Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hepatitis C virus (HCV) remains a significant global health concern, and the viral RNA-dependent RNA polymerase (RdRp), NS5B, is a prime target for antiviral therapies. Nucleoside analogs that mimic natural substrates are a key class of inhibitors that target NS5B. While the user's query specified 1-deazaadenosine, the scientific literature prominently features a modified version, 7-deaza-2'-C-methyl-adenosine , as a potent and selective inhibitor of HCV replication. This document will focus on the application of this well-characterized analog in HCV research, providing quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows. The principles and methods described herein are broadly applicable to the study of similar nucleoside inhibitors targeting HCV.
Mechanism of Action
7-deaza-2'-C-methyl-adenosine is a nucleoside analog that, upon entering the host cell, is converted into its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the HCV NS5B polymerase. By incorporating into the nascent viral RNA chain, it leads to chain termination, thus halting viral replication. The 7-deaza modification enhances the inhibitory potency of the compound against the HCV RdRp.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of 7-deaza-2'-C-methyl-adenosine and related compounds from published studies.
Table 1: In Vitro Activity of 7-deaza-2'-C-methyl-adenosine against HCV
| Compound | Assay Type | Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| 7-deaza-2'-C-methyl-adenosine | HCV Replicon | 1b | 0.07 - 0.9 | >100 | >111 - >1428 | [1][2] |
| 2'-C-methyl-adenosine | HCV Replicon | 1b | Similar to 7-deaza analog | Low micromolar | - | [1] |
| Tubercidin (7-deaza-adenosine) | HCV Replicon | 1b | - | 0.15 (at 72h) | - | [1] |
EC50 (50% effective concentration): The concentration of the compound that inhibits HCV replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index: A measure of the compound's therapeutic window.
Table 2: Inhibitory Potency of Triphosphate Analogs against HCV RdRp
| Compound (Triphosphate form) | Assay Type | IC50 (µM) | Fold Increase in Potency (vs. 2'-C-methyl-adenosine triphosphate) | Reference |
| 7-deaza-2'-C-methyl-adenosine-TP | HCV RdRp | ~0.05 | 20 | [1] |
| 2'-C-methyl-adenosine-TP | HCV RdRp | ~1.0 | - | [1] |
IC50 (50% inhibitory concentration): The concentration of the compound that inhibits the enzymatic activity of HCV RdRp by 50%.
Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of a compound by measuring the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors an HCV subgenomic replicon. The replicon RNA often contains a reporter gene, such as luciferase, allowing for a quantitative measure of replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, Penicillin-Streptomycin, and non-essential amino acids (NEAA).
-
G418 (Geneticin) for maintaining selection of replicon-containing cells.
-
Test compound (e.g., 7-deaza-2'-C-methyl-adenosine) dissolved in DMSO.
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Maintain the HCV replicon cell line in DMEM with G418.
-
For the assay, trypsinize the cells and resuspend them in DMEM without G418 to a concentration of approximately 2.2 x 104 cells/mL.
-
Dispense 90 µL of the cell suspension (containing ~2000 cells) into each well of a 384-well plate.[3]
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in DMSO. A 10-point, 3-fold dilution series is common, with a starting concentration that allows for a full dose-response curve.
-
Add 0.4 µL of the diluted compound to each well (in quadruplicate). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.[3]
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only (0% inhibition).
-
Positive Control: A known HCV inhibitor at a concentration >100x its EC50 (100% inhibition).[3]
-
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[3]
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of inhibition versus the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
HCV RNA-Dependent RNA Polymerase (RdRp) Assay
This in vitro biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
RNA primer (if required by the template).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 50 mM NaCl).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-32P]UTP).
-
Test compound in its triphosphate form.
-
Scintillation counter or phosphorimager.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the reaction buffer, RNA template, and primer (if applicable).
-
Add the test compound (triphosphate form) at various concentrations.
-
Add the mixture of rNTPs, including the radiolabeled rNTP.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified HCV NS5B polymerase.
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours).[4]
-
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA products using trichloroacetic acid (TCA).
-
-
Quantification:
-
Collect the precipitated RNA on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity of the filter using a scintillation counter or analyze the reaction products by gel electrophoresis and phosphorimaging.
-
-
Data Analysis:
-
Determine the percentage of inhibition of RdRp activity for each compound concentration relative to a no-compound control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of 7-deaza-2'-C-methyl-adenosine in inhibiting HCV replication.
Experimental Workflows
Caption: Workflow for the HCV subgenomic replicon luciferase assay.
Caption: Workflow for the in vitro HCV RdRp inhibition assay.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A Recombinant Hepatitis C Virus RNA-Dependent RNA Polymerase Capable of Copying the Full-Length Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Deazaadenosine Cytotoxicity Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving 1-Deazaadenosine. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presented in a clear, accessible format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound is a potent inhibitor of adenosine deaminase (ADA)[][2][3][4]. ADA is a key enzyme in purine metabolism that converts adenosine to inosine[5]. By inhibiting ADA, this compound causes an accumulation of intracellular and extracellular adenosine[]. This excess adenosine can then activate various signaling pathways that lead to cytostatic and cytotoxic effects, including cell cycle arrest and apoptosis (programmed cell death) in cancer cells[].
Q2: What are the typical IC50 values for this compound in various cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines, indicating differential sensitivity. The reported values highlight its potent antitumor activity, particularly in leukemia cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| KB | Human oral squamous carcinoma | 0.34 | [2][6] |
| HeLa | Human cervical cancer | - | [2][6] |
| L1210 | Mouse leukemia | - | [2][6] |
| P388 | Mouse leukemia | 1.8 | [2][6] |
Note: Specific IC50 values for HeLa and L1210 were stated as active but not quantified in the provided search results. The ID50 values ranged from 0.34 µM to 1.8 µM across the four cell lines mentioned[2][6].
Q3: Which signaling pathways are primarily affected by this compound treatment?
A3: The primary mechanism involves the inhibition of Adenosine Deaminase (ADA), leading to an accumulation of adenosine. This excess adenosine then modulates downstream pathways. The accumulated adenosine can be phosphorylated to AMP by adenosine kinase, eventually leading to the activation of the intrinsic apoptotic pathway[7]. While direct pathway modulation by this compound is linked to its role as an ADA inhibitor, related compounds like 3-Deazaadenosine have been shown to inhibit S-adenosylhomocysteine hydrolase (SAHH), which in turn can suppress AP-1 and NF-κB signaling pathways[8]. The primary pathway affected by this compound itself is the adenosine signaling cascade.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Deazaadenosine solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of 1-deazaadenosine in various solvents. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common experimental challenges.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Molar Solubility (mM) | Concentration (mg/mL) | Temperature | Notes |
| DMSO | ≤ 25 | < 6.66[1] | Room Temperature | No specific temperature cited, assumed to be room temperature. |
| Water | Data not available | Data not available | - | Mentioned as a solvent for melting point determination, suggesting some solubility.[2] Structurally similar adenosine is slightly soluble in cold water and more soluble in hot water. |
| Ethanol | Data not available | Data not available | - | The related compound adenosine is practically insoluble in ethanol. |
| Methanol | Data not available | Data not available | - | No data available. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 266.25 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 266.25 g/mol = 2.6625 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
-
Add the solvent:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, you would add 1 mL of DMSO for every 2.6625 mg of the compound.
-
-
Dissolve the compound:
-
Storage:
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound is not dissolving in DMSO at the desired concentration.
A1: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase the temperature: Gently warm the solution to 37°C.[1] This can significantly increase the solubility of many compounds.
-
Use sonication: Place the vial in an ultrasonic bath for a few minutes to break up any clumps and enhance dissolution.[1]
-
Check the solvent quality: Ensure that you are using anhydrous (water-free) DMSO, as the presence of water can affect the solubility of some compounds.
-
Confirm the concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility of this compound in DMSO, which is approximately 25 mM.
Q2: Can I dissolve this compound in water or aqueous buffers?
A2: While there is limited quantitative data on the aqueous solubility of this compound, its structural similarity to adenosine suggests it may have some solubility in water, which can be enhanced by heating. For experiments requiring an aqueous solution, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice. Be mindful that high concentrations of DMSO may be toxic to cells.
Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are some tips to avoid this:
-
Lower the final concentration: The final concentration of this compound in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Increase the percentage of DMSO: A higher percentage of DMSO in the final solution can help to keep the compound dissolved. However, be aware of the potential effects of DMSO on your experimental system.
-
Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, can help to maintain the solubility of the compound in the aqueous solution.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] To minimize degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[1]
Visual Guides
The following diagrams illustrate key workflows and concepts related to the experimental use of this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
optimizing 1-Deazaadenosine concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 1-Deazaadenosine. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Adenosine Deaminase (ADA).[1][2] ADA is a key enzyme in the purine metabolism pathway that catalyzes the irreversible conversion of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively.[3][4] this compound mimics the natural substrate but is not deaminated due to the lack of N1-protonation, which is required for catalytic activity, thus blocking the enzyme.[4][5] It has a reported inhibition constant (Ki) of approximately 0.66 μM.[1][2]
Q2: How does this compound impact cellular methylation pathways?
A2: this compound's effect on methylation is indirect, stemming from its role in elevating adenosine levels. Adenosine is a product of the S-adenosylhomocysteine (SAH) hydrolysis reaction, which is part of the universal transmethylation pathway. By inhibiting ADA, this compound prevents the degradation of adenosine, leading to its accumulation. Elevated adenosine levels can influence the equilibrium of the SAH hydrolase reaction, potentially leading to an increase in SAH, which is a potent feedback inhibitor of DNA methyltransferases (DNMTs) and other methyltransferases. This can result in global hypomethylation.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 25 mM. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. To maintain stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for use within one month or at -80°C for up to six months.[7] When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical starting concentration for in vitro experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. However, based on published data, a good starting point for dose-response studies is in the low micromolar range. For example, the half-maximal inhibitory concentration (ID50) for growth inhibition in various cancer cell lines ranges from 0.34 μM to 1.8 μM.[1][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
Q5: Is this compound specific to a particular ADA isoenzyme?
A5: Studies have shown that this compound can inhibit both major isoenzymes of adenosine deaminase, ADA1 and ADA2.[9]
Data Presentation
Table 1: Physicochemical & Inhibitory Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 266.25 g/mol | |
| Formula | C₁₁H₁₄N₄O₄ | |
| Inhibition Constant (Ki) | 0.66 μM | [1] |
| Max Solubility in DMSO | 25 mM | |
| Storage Temperature | +4°C (Solid) |
Table 2: Effective Concentrations (ID50) of this compound in Various Cancer Cell Lines
| Cell Line | Cell Type | ID50 Value (μM) | Reference |
| KB | Human Epidermoid Carcinoma | 0.34 | [1][8] |
| HeLa | Human Cervical Cancer | N/A (Inhibits Growth) | [8] |
| L1210 | Mouse Leukemia | N/A (Inhibits Growth) | [1][8] |
| P388 | Mouse Leukemia | 1.8 | [1][8] |
Table 3: Stock Solution Preparation Guide (for a 10 mM Stock in DMSO)
| Desired Final Concentration | Volume of 10 mM Stock to add to 1 mL of Media | Final DMSO % (approx.) |
| 1 μM | 0.1 μL | 0.01% |
| 5 μM | 0.5 μL | 0.05% |
| 10 μM | 1.0 μL | 0.1% |
| 25 μM | 2.5 μL | 0.25% |
| 50 μM | 5.0 μL | 0.5% |
Visualized Pathways and Workflows
Experimental Protocol
Protocol 1: Determining Optimal Concentration via Cell Viability (MTT) Assay
This protocol outlines a standard procedure to determine the IC50 of this compound in a chosen cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions.
-
Trypsinize, count, and assess cell viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of media).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by performing serial dilutions from your DMSO stock in complete culture medium. A suggested range is 200 μM down to 0.1 μM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the 96-well plate and add 100 μL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.
-
Add 10 μL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data by subtracting the background absorbance (wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic changes induced by adenosine augmentation therapy prevent epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
limitations of 1-Deazaadenosine as an ADA inhibitor
Welcome to the technical support center for 1-Deazaadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information regarding the use of this compound as an Adenosine Deaminase (ADA) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and limitations encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does this create limitations?
A1: this compound is a structural analog of adenosine where the nitrogen at position 1 (N1) of the purine ring is replaced by a carbon atom. It acts as a competitive inhibitor of adenosine deaminase (ADA). While it maintains the necessary structural features to be recognized and bind to the active site of ADA, the absence of the N1 nitrogen prevents the key protonation step required for the hydrolytic deamination reaction to occur.[1][2][3] This means it occupies the enzyme's active site without being converted into a product, thereby blocking the enzyme's function.[1][2][3]
The primary limitation arising from its mechanism is its moderate potency compared to transition-state inhibitors like pentostatin (2'-deoxycoformycin).
Q2: How potent is this compound compared to other common ADA inhibitors?
A2: this compound is considered a moderately potent ADA inhibitor. Its inhibitory constant (Ki) is in the micromolar range, which is significantly higher (less potent) than transition-state inhibitors like Pentostatin (2'-deoxycoformycin) or the semi-tight binding inhibitor EHNA, which have Ki values in the nanomolar range.
Quantitative Comparison of ADA Inhibitors
| Inhibitor | Type | Target Isoform(s) | Ki Value |
|---|---|---|---|
| This compound | Competitive, Ground-State Analog | ADA1 and ADA2[4] | 0.66 µM[1][5][6][7][8] |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Semi-tight Binding | ADA1 Specific[1][4] | 1.6 - 7.0 nM[1] |
| Pentostatin (2'-deoxycoformycin) | Transition-State Analog | ADA1 and ADA2[4] | pM to low nM range |
| 3-Deazaadenosine | Poor Inhibitor | - | Poor activity[1] |
Q3: Is this compound selective for a specific ADA isoform (ADA1 vs. ADA2)?
A3: No, a significant limitation of this compound is its lack of isoform specificity. It has been shown to inhibit both ADA1 and ADA2.[4] This contrasts with inhibitors like EHNA, which is highly specific for ADA1 and does not affect ADA2 activity.[1][2][4] This lack of selectivity can be a drawback in experiments aiming to dissect the specific roles of ADA1 versus ADA2 in a biological system.
Q4: What are the known off-target effects or other biological activities of this compound?
A4: While specific off-target enzyme interactions are not extensively documented, this compound has demonstrated antitumor activity in various leukemia cell lines, with ID50 values ranging from 0.34 µM to 1.8 µM.[8][9] This cytotoxic effect could be a confounding factor in cell-based assays where the goal is solely to study the effect of adenosine accumulation. Researchers should consider the possibility that observed cellular phenotypes may result from this anti-proliferative activity in addition to ADA inhibition.
Troubleshooting Guides
Problem 1: I am observing lower than expected ADA inhibition in my assay.
This is a common issue that can stem from several factors. Use the following workflow to diagnose the problem.
Problem 2: I am having difficulty dissolving this compound for my experiment.
-
Issue: this compound has poor solubility in aqueous buffers.
-
Solution: this compound is soluble up to 25 mM in dimethyl sulfoxide (DMSO).[5][6] It is recommended to first prepare a concentrated stock solution in DMSO and then perform serial dilutions into the aqueous assay buffer.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of pure DMSO to achieve a high-concentration stock (e.g., 10-25 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the DMSO stock solution at -20°C for long-term stability.
-
When preparing for an experiment, dilute the stock solution into your final aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the enzyme or cells.
-
Problem 3: My results are inconsistent or not reproducible.
-
Issue: Inconsistency can arise from inhibitor instability or experimental variability.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation.
-
Use a Positive Control: Include a well-characterized, potent ADA inhibitor like EHNA (for ADA1) or pentostatin in parallel. This helps confirm that the assay system (enzyme, buffer, detection method) is working correctly.
-
Pre-incubation: Pre-incubate the ADA enzyme with this compound for a set period (e.g., 10-15 minutes) at the assay temperature before adding the adenosine substrate. This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Experimental Protocols
Protocol: In Vitro ADA Inhibition Assay (Colorimetric)
This protocol provides a general method for measuring the inhibition of ADA by this compound by quantifying the production of ammonia from the deamination of adenosine.
Materials:
-
Purified Adenosine Deaminase (e.g., from calf intestine)
-
This compound
-
Adenosine (Substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Ammonia Detection Kit (e.g., Berthelot-Indophenol reaction based)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Adenosine in Potassium Phosphate Buffer.
-
Dilute the ADA enzyme in cold Potassium Phosphate Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: 50 µL of buffer.
-
Control (No Inhibitor): 40 µL of buffer + 10 µL of DMSO (vehicle).
-
Inhibitor Wells: 40 µL of buffer + 10 µL of this compound dilutions (prepared in DMSO and buffer to achieve final desired concentrations).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the diluted ADA enzyme solution to all wells except the Blank.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the Adenosine stock solution to all wells to start the reaction.
-
The final volume in each well should be 100 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ammonia produced according to the manufacturer's protocol for your ammonia detection kit. This typically involves adding colorimetric reagents and measuring absorbance at a specific wavelength (e.g., ~630 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Calculate the percentage of ADA activity for each inhibitor concentration relative to the Control (No Inhibitor) well.
-
Plot the % Inhibition vs. the log of the this compound concentration to determine the IC50 value.
-
References
- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Deazaadenosine In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-deazaadenosine. The focus is on minimizing its cytotoxic effects in in vitro experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of adenosine deaminase (ADA)[1]. ADA is an enzyme crucial for purine metabolism, catalyzing the conversion of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound leads to an accumulation of adenosine and deoxyadenosine, which can trigger various cellular responses, including cytotoxicity in certain cell types, particularly rapidly dividing cells like cancer cells[2][3].
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, cytotoxicity can be an expected outcome, especially in cancer cell lines where it has shown anti-tumor activity[2][4]. However, unexpected or excessive cytotoxicity in non-target or normal cell lines can be a significant issue in experiments not aimed at assessing anti-cancer effects. This cytotoxicity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest[5].
Q3: What are the initial steps to assess and quantify this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and untreated cells. Standard cytotoxicity assays like MTT, XTT, or LDH release assays can be used for this purpose[6][7].
Troubleshooting Guide: Minimizing Unwanted Cytotoxicity
This guide addresses common issues encountered when the cytotoxic effects of this compound interfere with experimental goals.
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in control cells | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control series to determine the solvent's toxicity threshold. |
| Cell density too high or too low. | Optimize cell seeding density. High density can lead to nutrient depletion and increased cell death, while low density can make cells more susceptible to stress[6]. | |
| Contamination. | Regularly test cell cultures for mycoplasma and other microbial contaminants. | |
| Excessive cytotoxicity at desired experimental concentrations | High intracellular uptake of this compound. | Consider co-treatment with a nucleoside transport inhibitor, such as dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), to limit the intracellular accumulation of this compound[8]. This may help to isolate the effects of extracellular adenosine accumulation. |
| Long incubation time. | Perform a time-course experiment to determine the optimal incubation period. Shorter incubation times may be sufficient to observe the desired effect without inducing significant cell death. | |
| Instability of this compound in culture medium. | While specific data on this compound stability is limited, purine analogs can degrade in culture media over time. Prepare fresh solutions for each experiment and consider replenishing the medium for long-term experiments. | |
| Variable results between experiments | Inconsistent compound concentration. | Prepare a fresh stock solution of this compound and perform serial dilutions accurately for each experiment. |
| Differences in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| Serum lot variability. | If using fetal bovine serum (FBS), different lots can have varying effects on cell growth and drug sensitivity. Test new lots of FBS before use in critical experiments. |
Quantitative Data: IC50 Values of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. Data for non-cancerous cell lines are limited in the reviewed literature, highlighting a need for further research in this area.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | - | [4] |
| KB | Human Oral Cancer | 0.34 | [4] |
| P388 | Murine Leukemia | 1.8 | [4] |
| L1210 | Murine Leukemia | - | [4] |
| HEK-293T | Human Embryonic Kidney (Non-cancerous) | >100 | [9] |
| 16HBE | Human Bronchial Epithelial (Non-cancerous) | >100 | [9] |
| BEAS-2B | Human Bronchial Epithelial (Non-cancerous) | >100 | [9] |
Note: The IC50 values can vary depending on the assay used, incubation time, and specific culture conditions. The values for non-cancerous cell lines are from a study on different compounds and indicate low cytotoxicity for those particular compounds, suggesting a potential for higher tolerance in non-cancerous cells, though this needs to be specifically validated for this compound.
Experimental Protocols
Protocol 1: Basic Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Minimizing Cytotoxicity with Nucleoside Transport Inhibitors
Objective: To reduce the intracellular uptake of this compound and minimize its cytotoxic effects.
Materials:
-
Same as Protocol 1
-
Nucleoside transport inhibitor (e.g., Dipyridamole)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: Prepare solutions containing a fixed, non-toxic concentration of the nucleoside transport inhibitor (e.g., 1-10 µM Dipyridamole) along with the serial dilutions of this compound.
-
Pre-treatment (Optional): In a separate experiment, pre-incubate the cells with the nucleoside transport inhibitor for 1-2 hours before adding this compound.
-
Follow steps 3-6 from Protocol 1 to assess the impact of the nucleoside transport inhibitor on the cytotoxicity of this compound.
Signaling Pathways and Visualizations
This compound-Induced Apoptosis
This compound, by increasing intracellular concentrations of deoxyadenosine, can lead to the activation of the intrinsic apoptosis pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.
Caption: this compound-induced intrinsic apoptosis pathway.
This compound and Cell Cycle Arrest
The accumulation of adenosine analogs can also lead to cell cycle arrest, often at the G1/S or G2/M transition points. This is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Caption: A potential pathway for this compound-induced G1/S cell cycle arrest.
Experimental Workflow for Minimizing Cytotoxicity
The following workflow provides a logical approach to developing an experimental protocol that minimizes the unwanted cytotoxic effects of this compound.
Caption: Workflow for optimizing this compound treatment to minimize cytotoxicity.
References
- 1. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 2. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenosine deaminase activity results in cytotoxicity to T lymphoblasts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing the Specificity of 1-Deazaadenosine
Welcome to the technical support center for 1-deazaadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the experimental specificity of this compound and to offer solutions for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structural analog of adenosine that acts as a potent inhibitor of adenosine deaminase (ADA), with a reported Ki value of approximately 0.66 μM.[1] The key to its inhibitory action lies in the substitution of the nitrogen at position 1 of the purine ring with a carbon atom. This modification allows the molecule to be recognized and bind to the active site of ADA, but it cannot undergo the deamination reaction because the N1-protonation step, which is crucial for catalysis, is blocked.[2]
Q2: What are the known off-target effects or lack of specificity associated with this compound?
Q3: How can I improve the specificity of my experiments when using this compound?
A3: Improving experimental specificity can be approached in two main ways: through medicinal chemistry by using more selective analogs, or through experimental design.
-
Medicinal Chemistry Approach: Structure-activity relationship studies have shown that modifications to the this compound scaffold can alter its potency and selectivity. For instance, substitutions at the N6 position and modifications of the ribose ring have been explored to modulate activity.[2] Researchers can consider synthesizing or obtaining analogs of this compound with modifications designed to enhance selectivity for a specific ADA isoform or to reduce interactions with potential off-target proteins.
-
Experimental Design Approach:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of ADA inhibition in your specific system through careful dose-response studies. This minimizes the risk of engaging off-target proteins that may have lower binding affinities.
-
Use Control Compounds: Include multiple control compounds in your experiments. This should include a structurally related but inactive compound to control for non-specific effects of the chemical scaffold, as well as a more selective ADA inhibitor (e.g., EHNA for ADA1) to help dissect the contributions of different ADA isoforms.
-
Rescue Experiments: If you observe a cellular phenotype upon treatment with this compound, a rescue experiment can help confirm that the effect is due to ADA inhibition. This can be achieved by adding back the product of the enzymatic reaction (inosine) or by overexpressing the target enzyme (ADA).
-
Q4: Are there more selective alternatives to this compound?
A4: Yes, several other ADA inhibitors with different selectivity profiles are available.
-
Pentostatin (Deoxycoformycin): A very potent, tight-binding inhibitor of both ADA1 and ADA2.
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA): Shows greater selectivity for ADA1 over ADA2.[4] However, it's important to note that EHNA has been reported to inhibit other enzymes, such as phosphodiesterase 2 (PDE2).
-
Novel Analogs: The field of medicinal chemistry is continually developing new inhibitors with improved selectivity. It is advisable to review recent literature for the latest developments in selective ADA inhibitors.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Biochemical Assays
This guide addresses common problems encountered during in vitro enzyme inhibition assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 value (lower potency) | 1. Incorrect inhibitor concentration: Errors in weighing or dilution. 2. High enzyme concentration: Too much enzyme requires a higher inhibitor concentration for 50% inhibition. 3. High substrate concentration: If inhibition is competitive, high substrate levels will outcompete the inhibitor. 4. Degraded inhibitor: Improper storage or handling. | 1. Prepare a fresh stock solution of this compound and verify its concentration. 2. Reduce the enzyme concentration to the lowest level that provides a robust and linear signal. 3. Perform the assay with the substrate concentration at or below its Km value. 4. Store this compound according to the manufacturer's instructions, typically at -20°C. |
| High background signal | 1. Assay buffer components interfering with detection. 2. Contaminated reagents. 3. Inhibitor interferes with the detection method (e.g., fluorescence). | 1. Test the assay buffer without the enzyme or substrate to check for background signal. 2. Use fresh, high-purity reagents. 3. Run a control with the inhibitor in the absence of the enzyme to check for interference. |
| Assay signal is not linear over time | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Measure initial reaction rates where less than 10-15% of the substrate has been consumed. 2. Ensure the enzyme is stable under the assay conditions for the duration of the experiment. 3. Check the literature for evidence of product inhibition of ADA. |
Guide 2: Troubleshooting Unexpected Phenotypes in Cell-Based Assays
This guide focuses on resolving issues when using this compound in a cellular context.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Observed phenotype is inconsistent with known ADA inhibition effects | 1. Off-target effects: this compound is interacting with other cellular proteins. 2. Cellular metabolism of the compound: The compound may be modified by the cells into a more or less active form. | 1. Perform a dose-response curve and compare the potency for the observed phenotype with the IC50 for ADA inhibition. A large discrepancy suggests an off-target effect. Use a structurally unrelated ADA inhibitor to see if the phenotype is replicated. Perform a rescue experiment by overexpressing ADA. 2. Analyze the stability and metabolism of this compound in your cell line using techniques like LC-MS. |
| Cell toxicity at concentrations required for ADA inhibition | 1. On-target toxicity: Accumulation of adenosine or its metabolites to toxic levels. 2. Off-target toxicity: The compound is toxic through interaction with other cellular targets. | 1. Attempt to rescue the toxicity by adding downstream metabolites like inosine. 2. Perform a counter-screen with a cell line that does not express ADA. If toxicity persists, it is likely due to off-target effects. |
| No observable phenotype despite confirmed ADA inhibition | 1. Redundancy in the cellular pathway: Other pathways may compensate for the inhibition of ADA. 2. Insufficient inhibition in the cellular context: The compound may not be reaching the intracellular target at a high enough concentration. | 1. Investigate the presence of compensatory pathways in your cell model. 2. Measure intracellular adenosine levels to confirm that ADA inhibition is leading to the expected biochemical consequence. Assess the cell permeability of this compound. |
Data Presentation
Table 1: Comparative Inhibitory Potency of Adenosine Deaminase Inhibitors
| Inhibitor | Target(s) | Ki (μM) | IC50 (μM) | Notes |
| This compound | ADA1, ADA2 | 0.66[1] | Varies with assay conditions | Broad spectrum ADA inhibitor. |
| 2'-Deoxy-1-deazaadenosine | ADA | 0.19[2] | Varies with assay conditions | More potent than this compound. |
| Pentostatin (Deoxycoformycin) | ADA1, ADA2 | ~0.0025 | Varies with assay conditions | Very potent, tight-binding inhibitor. |
| EHNA | ADA1 > ADA2 | ~0.002 (ADA1) | ~1 (PDE2) | Selective for ADA1; off-target inhibition of PDE2. |
| 3-Deazaadenosine | SAH Hydrolase | - | - | Poor ADA inhibitor, but potent inhibitor of S-adenosylhomocysteine hydrolase.[2] |
Experimental Protocols
Protocol 1: In Vitro Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)
This protocol is adapted from a kitless method and measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Adenosine deaminase (from calf intestine or recombinant human)
-
Adenosine (substrate)
-
50 mM Phosphate buffer, pH 7.4
-
This compound (or other inhibitors)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of adenosine in 50 mM phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in phosphate buffer.
-
Dilute the ADA enzyme in cold phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of your serially diluted this compound solutions or vehicle control (e.g., DMSO in buffer).
-
Add 180 µL of the adenosine solution to each well.
-
Include a "no enzyme" control (add buffer instead of enzyme).
-
-
Initiate the Reaction:
-
Start the reaction by adding 10 µL of the diluted ADA enzyme to each well.
-
-
Monitor the Reaction:
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Adenosine Receptor Activation (cAMP Measurement)
This protocol describes a general method to assess the downstream consequences of ADA inhibition by measuring changes in intracellular cyclic AMP (cAMP) levels, which are modulated by adenosine receptors.
Materials:
-
A suitable cell line endogenously expressing adenosine receptors (e.g., HEK293, CHO)
-
This compound
-
Adenosine receptor agonist (e.g., NECA) and antagonist (e.g., theophylline)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture reagents
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells to ~80% confluency.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Wash the cells with serum-free media.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time to allow for the accumulation of endogenous adenosine.
-
-
Adenosine Receptor Stimulation (Optional):
-
To assess the potentiation of exogenous adenosine signaling, you can co-treat with a sub-maximal concentration of an adenosine receptor agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Calculate the change in cAMP levels in response to this compound treatment.
-
Compare the effect of this compound to that of a direct adenosine receptor agonist.
-
To confirm the involvement of adenosine receptors, pre-treat cells with an adenosine receptor antagonist before adding this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of adenosine and the action of this compound.
Caption: Experimental workflow for validating this compound activity.
Caption: Logical decision tree for troubleshooting experiments.
References
- 1. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases [mdpi.com]
- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
1-Deazaadenosine degradation and storage conditions
Welcome to the technical support center for 1-deazaadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this adenosine deaminase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structural analog of adenosine. Its primary mechanism of action is the inhibition of the enzyme adenosine deaminase (ADA). ADA is responsible for the deamination of adenosine to inosine. By inhibiting ADA, this compound leads to an accumulation of intracellular and extracellular adenosine, which can then modulate various physiological processes through adenosine receptors.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers but generally follow the guidelines summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in high-purity DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 2.66 mg of this compound (Molecular Weight: 266.25 g/mol ) in 1 mL of DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound stable in aqueous solutions?
Degradation and Stability
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation products of this compound under forced degradation conditions (e.g., acid, base, oxidation, photolysis) are not well-documented in the available literature. However, based on the general chemical stability of nucleoside analogs, the following degradation pathways can be inferred:
-
Hydrolysis: The glycosidic bond between the imidazopyridine base and the ribose sugar could be susceptible to cleavage under strong acidic conditions, which would yield 7-amino-3H-imidazo[4,5-b]pyridine and D-ribose.
-
Oxidation: The purine-like ring system and the ribose moiety could be susceptible to oxidation, potentially leading to various oxidized derivatives.
-
Photodegradation: Exposure to UV light may lead to the formation of photoproducts, a known degradation pathway for adenosine.[2]
A forced degradation study would be necessary to identify the specific degradation products of this compound.[3][4]
Q6: How can I assess the stability of my this compound solution?
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can be used to assess the stability of your this compound solution. By comparing the peak area of this compound in your stored sample to that of a freshly prepared standard, you can quantify any degradation. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Data Presentation: Storage Conditions
| Form | Supplier Recommendation 1 | Supplier Recommendation 2 | General Guidance for Solutions |
| Solid/Powder | Store at +4°C | Store at -20°C[1] | N/A |
| In Solvent (e.g., DMSO) | Store at -20°C for up to 1 month, or -80°C for up to 6 months[1] | N/A | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Experiments
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution (see table above). |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Instability in aqueous media | Prepare fresh dilutions in your experimental buffer immediately before use. |
| Adsorption to labware | Use low-adhesion microcentrifuge tubes and pipette tips. |
Issue 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High concentration of inhibitor | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
| DMSO toxicity | Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and run a vehicle control (media with the same concentration of DMSO). |
| Modulation of other pathways | While this compound is a known ADA inhibitor, like many pharmacological agents, it could have other cellular effects.[5] Review the literature for any known off-target effects and consider using a structurally different ADA inhibitor as a control. |
Issue 3: Precipitation of this compound in Media
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous media | Ensure the final concentration of this compound does not exceed its solubility limit in your experimental media. The solubility in DMSO is significantly higher than in aqueous solutions. |
| Interaction with media components | Visually inspect the media after adding this compound. If precipitation occurs, try pre-diluting the stock solution in a smaller volume of media before adding it to the final culture volume. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution using HPLC-UV
This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standard and Sample:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in your experimental buffer. This will be your "time zero" sample.
-
Store your test solution under the desired conditions (e.g., 4°C, room temperature).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 260 nm.
-
-
Analysis:
-
Inject the "time zero" sample and your stored samples onto the HPLC.
-
Monitor the peak area of this compound. A decrease in the peak area over time indicates degradation.
-
Observe the appearance of any new peaks, which would correspond to degradation products.
-
Visualizations
Signaling Pathways
The inhibition of adenosine deaminase (ADA) by this compound leads to an increase in adenosine levels. Adenosine then activates four subtypes of G protein-coupled receptors (A1, A2A, A2B, and A3), each triggering distinct downstream signaling cascades.
Caption: this compound inhibits ADA, increasing adenosine and activating downstream receptor pathways.
Experimental Workflow
A typical experimental workflow to investigate the effects of this compound involves solution preparation, cell treatment, and subsequent analysis.
Caption: Workflow for using this compound in cell-based assays.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting unexpected experimental results when using this compound.
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. Analytical validation of an in‐house method for adenosine deaminase determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. biomedres.us [biomedres.us]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-Deazaadenosine in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-Deazaadenosine. Our goal is to help you overcome common challenges and navigate the complexities of acquired resistance to this potent adenosine deaminase (ADA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the conversion of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1][2] By inhibiting ADA, this compound leads to an accumulation of intracellular and extracellular adenosine, which can have cytostatic or cytotoxic effects on cancer cells.
Q2: My cells are showing increasing resistance to this compound. What are the potential mechanisms?
A2: While specific mechanisms of acquired resistance to this compound are not extensively documented, potential mechanisms, based on general principles of drug resistance to nucleoside analogs, may include:
-
Upregulation of Adenosine Deaminase (ADA): Cancer cells may overexpress ADA to counteract the inhibitory effect of this compound.
-
Alterations in Drug Transport: Increased expression of drug efflux pumps (e.g., P-glycoprotein) could actively remove this compound from the cell.
-
Metabolic Inactivation: Cells might develop alternative metabolic pathways to bypass the effects of adenosine accumulation or to inactivate this compound.
-
Mutations in Downstream Signaling Pathways: Alterations in pathways that are sensitive to adenosine levels could render the cells less susceptible to its effects.
Q3: I am observing high variability in my IC50 values for this compound across experiments. What could be the cause?
A3: High variability in IC50 values can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
Assay Protocol: Standardize incubation times, cell seeding densities, and the method used to assess cell viability.
-
Edge Effects: To minimize evaporation and temperature gradients in microplates, avoid using the outer wells for experimental samples.
Q4: Can this compound be used in combination with other anticancer drugs?
A4: Yes, combination therapy is a promising strategy to overcome resistance and enhance the efficacy of this compound. Synergistic effects may be observed with cytotoxic agents or other targeted therapies. It is recommended to perform a synergy analysis, such as calculating the Combination Index (CI), to identify effective drug combinations. A CI value less than 1 indicates synergy.[3]
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Efficacy Over Time
| Possible Cause | Recommended Action |
| Development of Acquired Resistance | 1. Confirm resistance by comparing the IC50 value of the current cell line to that of the original, sensitive parental line. 2. Perform a Western blot or qPCR to check for overexpression of ADA. 3. Evaluate the expression of common drug efflux pumps (e.g., P-gp, MRP1). 4. Consider establishing a new, low-passage culture from a frozen stock of the sensitive parental cell line. |
| Cell Line Instability | 1. Perform cell line authentication to rule out cross-contamination. 2. Use cells within a consistent and low passage number range for all experiments. |
| Degradation of this compound Stock | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results in Combination Therapy Experiments
| Possible Cause | Recommended Action |
| Suboptimal Drug Concentrations | 1. Perform dose-response curves for each drug individually to determine their respective IC50 values. 2. Use a fixed-ratio or a checkerboard experimental design to test a range of drug combinations. |
| Incorrect Sequencing of Drug Administration | 1. Test different administration schedules (e.g., co-administration, sequential administration) to determine the optimal sequence for synergistic effects. |
| Antagonistic Drug Interaction | 1. Calculate the Combination Index (CI) to quantitatively assess the nature of the drug interaction (synergy, additivity, or antagonism).[3] 2. If antagonism is observed, consider alternative drug combinations. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~0.34 - 1.8 | [4][5] |
| KB | Oral Squamous Carcinoma | 0.34 | [4][5] |
| P388 | Leukemia | 1.8 | [4][5] |
| L1210 | Leukemia | Not specified | [4][5] |
Table 2: Hypothetical Example of Acquired Resistance and Synergistic Combination
This table presents a hypothetical scenario for illustrative purposes, as specific data for this compound resistant lines is limited in the literature.
| Cell Line | Treatment | IC50 of this compound (µM) | IC50 of Drug B (nM) | Combination Index (CI) at ED50 |
| Parental | This compound | 1.5 | - | - |
| Parental | Drug B | - | 10 | - |
| Resistant | This compound | 15.0 (10-fold resistance) | - | - |
| Resistant | This compound + Drug B | 5.0 | 3.0 | 0.45 (Synergy) |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol is adapted from a general method for developing acquired resistance to targeted therapeutics.[6][7]
-
Determine the Initial Dosing Concentration: Perform a dose-response assay to determine the IC20 and IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at the IC20 concentration.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitor Cell Viability: At each dose escalation, monitor cell viability and allow the cells to recover and resume normal proliferation before the next increase in concentration.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold) than the IC50 of the parental cells.
-
Characterization of Resistant Line:
-
Confirm the shift in IC50 by performing a dose-response assay comparing the resistant line to the parental line.
-
Cryopreserve the resistant cell line at a low passage number.
-
Investigate potential resistance mechanisms (e.g., ADA expression, efflux pump activity).
-
Protocol 2: Assessment of Drug Synergy with this compound using the Combination Index (CI) Method
This protocol is based on the Chou-Talalay method for drug combination analysis.[3]
-
Determine Single-Agent Dose-Response: Perform dose-response experiments for this compound and the combination drug individually to determine their respective IC50 values and the slope of the dose-response curve (m-value).
-
Set up Combination Experiment:
-
Fixed-Ratio Design: Prepare serial dilutions of a stock solution containing a fixed ratio of the two drugs (e.g., based on their IC50 values).
-
Checkerboard Design: Prepare a matrix of concentrations with serial dilutions of this compound along the x-axis and the combination drug along the y-axis.
-
-
Cell Treatment and Viability Assay: Seed cells in a 96-well plate, treat with the single agents and combinations, and assess cell viability after a defined incubation period (e.g., 72 hours).
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each dose and combination.
-
Use a software program (e.g., CompuSyn) to calculate the Combination Index (CI) value for different effect levels (e.g., ED50, ED75, ED90).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Visualizations
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Probing inhibition mechanisms of adenosine deaminase by using molecular dynamics simulations | PLOS One [journals.plos.org]
- 3. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Deazaadenosine and EHNA for Adenosine Deaminase (ADA) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent adenosine deaminase (ADA) inhibitors: 1-Deazaadenosine and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to ADA Inhibition
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] Its activity is crucial for lymphocyte proliferation and function.[2] Inhibition of ADA has significant therapeutic potential in various diseases, including lymphoproliferative disorders and inflammatory conditions.[3][4]
Mechanism of Action
This compound acts as a competitive inhibitor of ADA. Structurally similar to adenosine, it binds to the active site of the enzyme. However, the substitution of nitrogen with a carbon at the 1-position of the purine ring prevents the necessary N1-protonation required for the deamination reaction to proceed.[5][6] This effectively blocks the catalytic activity of ADA.
EHNA is a semi-tight binding, competitive inhibitor of ADA.[7] Its mechanism involves an initial classical competitive inhibition, followed by a slower rearrangement of the enzyme-inhibitor complex, leading to a tightly bound state.[7] The erythro diastereomer of EHNA is the more active form.[7]
Potency and Selectivity
The inhibitory potency and selectivity of this compound and EHNA against ADA isoforms differ significantly, which is a key consideration for their application.
| Inhibitor | Target(s) | Ki | IC50 | Notes |
| This compound | ADA1, ADA2 | 0.66 µM[2][3][8] | - | Potent inhibitor of both major ADA isoforms.[9] |
| EHNA | ADA1, PDE2 | 1.6–7.0 nM[7] | ~4 µM (PDE2)[1] | Highly potent and selective inhibitor of ADA1.[9] Also inhibits phosphodiesterase 2 (PDE2) at higher concentrations.[1] |
Side Effects and Off-Target Effects
This compound: this compound has demonstrated antitumor activity against various leukemia cell lines, with ID50 values in the low micromolar range, indicating a degree of cytotoxicity, particularly towards rapidly dividing cells.[10] Some adenosine analogues have been shown to inhibit S-adenosylhomocysteine (SAH) hydrolase, which could represent a potential off-target effect, though specific data for this compound's activity on this enzyme is not as well-defined as its primary target.[5][11] Studies have aimed to develop derivatives of this compound with minimal cytotoxicity.[1]
EHNA: The most significant off-target effect of EHNA is the inhibition of phosphodiesterase 2 (PDE2), a cGMP-stimulated phosphodiesterase.[1] This inhibition can lead to the accumulation of cyclic GMP and adenosine, which may have synergistic pharmacological effects.[1] In terms of cytotoxicity, at concentrations that inhibit ADA activity by over 90%, EHNA has been shown to have little effect on the growth of human lymphoblast lines.[3] However, EHNA has been shown to induce apoptosis in malignant pleural mesothelioma cell lines in a concentration- and time-dependent manner.
Experimental Protocols
Spectrophotometric ADA Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
ADA Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Adenosine (Substrate)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
This compound and/or EHNA
-
ADA enzyme (from calf intestine or recombinant)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (this compound or EHNA) in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in ADA Assay Buffer.
-
Prepare a reaction mixture containing ADA Assay Buffer, PNP, XO, HRP, and Amplex Red.
-
-
Assay Protocol:
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 25 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of the ADA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the adenosine substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.
-
Fluorometric ADA Inhibition Assay
This protocol is based on the use of a fluorescent adenosine analog.
Materials:
-
ADA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorescent adenosine analog (e.g., N6-ethenoadenosine)
-
This compound and/or EHNA
-
ADA enzyme
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the inhibitors as described above.
-
-
Assay Protocol:
-
To each well of the black microplate, add 50 µL of ADA Assay Buffer.
-
Add 25 µL of the inhibitor dilutions or vehicle control.
-
Add 25 µL of the ADA enzyme solution.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorescent adenosine analog solution.
-
Monitor the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value as described for the spectrophotometric assay.
-
Visualizations
Caption: Mechanism of ADA inhibition by this compound and EHNA.
Caption: General workflow for an in vitro ADA inhibition assay.
Conclusion
Both this compound and EHNA are potent inhibitors of adenosine deaminase, but they exhibit distinct profiles in terms of their potency, selectivity, and off-target effects.
-
EHNA is the inhibitor of choice when high potency and selectivity for ADA1 are required. Its nanomolar Ki makes it suitable for applications where complete and specific inhibition of ADA1 is desired. However, researchers should be mindful of its off-target inhibition of PDE2, especially at higher concentrations.
-
This compound is a valuable tool for inhibiting both ADA1 and ADA2 . Its micromolar Ki necessitates higher concentrations for effective inhibition compared to EHNA. Its reported antitumor activities suggest potential cytotoxicity, which should be considered in the experimental design, particularly in cell-based assays.
The selection between this compound and EHNA will ultimately depend on the specific research question, the required isoform selectivity, and the tolerance for potential off-target effects. The provided experimental protocols offer a starting point for researchers to quantitatively assess the inhibitory effects of these compounds in their own experimental systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of adenosine deaminase in lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and metabolic effects of adenosine and adenine on human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of human umbilical vein endothelial cells (HUVECs) as an in vitro model to assess the toxicity of nanoparticles to endothelium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 9. Human umbilical vein endothelial cell killing by activated neutrophils. Loss of sensitivity to injury is accompanied by decreased iron content during in vitro culture and is restored with exogenous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HUVEC Cells, Human Umbilical Vein Endothelial Cells | Molecular Devices [moleculardevices.com]
Structure-Activity Relationship of 1-Deazaadenosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-deazaadenosine analogs, focusing on their structure-activity relationships (SAR) as modulators of key biological targets. The information is intended to aid researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding the therapeutic potential of this class of compounds. Experimental data, including inhibitory and binding constants, are presented to facilitate objective comparisons. Detailed experimental protocols for key assays are also provided, along with visualizations of relevant signaling pathways.
Activity at Adenosine Receptors
The substitution of nitrogen with carbon at the 1-position of the purine ring in adenosine analogs has profound effects on their affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, and A3).
N6-Substituted this compound Analogs
Modifications at the N6-position of this compound have been extensively explored to modulate receptor selectivity, particularly for the A1 adenosine receptor.
Table 1: Binding Affinity (Ki) of N6-Substituted this compound Analogs at Adenosine Receptors
| Compound | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 Selectivity vs A2A |
| This compound | -H | - | - | - | - |
| 1-Deaza-R-PIA | (R)-(-)-1-Methyl-2-phenethyl | - | - | - | - |
| 1-Deaza-CPA | Cyclopentyl | - | - | - | - |
| 1-Deaza-CHA | Cyclohexyl | - | - | - | - |
| 2-Chloro-N6-cyclopentyl-1-deazaadenosine | Cyclopentyl | - | - | - | High |
Data not always available in a single comparative study, indicated by "-". 2-Chloro-N6-cyclopentyl-1-deazaadenosine is highlighted as a highly selective A1 agonist.
The data indicates that N6-substitution on the this compound scaffold generally favors A1 receptor affinity. The introduction of a chloro group at the 2-position, in combination with an N6-cyclopentyl group, leads to a particularly high selectivity for the A1 receptor.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that leads to various physiological effects, including decreased heart rate and inhibition of neurotransmitter release.
Caption: Adenosine A1 Receptor Signaling Pathway.
Activity as Adenosine Deaminase Inhibitors
This compound and its analogs are known inhibitors of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. The absence of the nitrogen atom at the 1-position prevents the deamination reaction.
Table 2: Inhibitory Activity (Ki and IC50) of this compound Analogs against Adenosine Deaminase (ADA)
| Compound | Modification | Ki (µM) | IC50 (µM) |
| This compound | - | 0.66 [1] | - |
| 2'-Deoxy-1-deazaadenosine | 2'-Deoxy | 0.19 | - |
| 3-Deazaadenosine | 3-Deaza | Poor inhibitor | - |
| 7-Deazaadenosine (Tubercidin) | 7-Deaza | Inactive | - |
| 1,3-Dideazaadenosine | 1,3-Dideaza | Poor inhibitor | - |
| 1,7-Dideazaadenosine | 1,7-Dideaza | Inactive | - |
| 1-Deaza-EHNA | 1-Deaza analog of EHNA | 0.12 | - |
| 3-Deaza-EHNA | 3-Deaza analog of EHNA | 0.0063 | - |
EHNA: erythro-9-(2-hydroxy-3-nonyl)adenine
The data highlights that the 1-deaza modification is well-tolerated and confers potent ADA inhibitory activity. In contrast, modifications at the 3- and 7-positions significantly reduce or abolish activity.
Adenosine Deaminase Metabolic Pathway
ADA plays a key role in the purine salvage pathway by catalyzing the irreversible deamination of adenosine and deoxyadenosine.
Caption: Adenosine Deaminase Metabolic Pathway.
Antitumor and Antiviral Activities
Several this compound analogs have demonstrated promising antitumor and antiviral properties. Their mechanism of action in these contexts is often linked to the inhibition of ADA or other key cellular enzymes.
Table 3: Antitumor Activity (IC50) of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 0.34 - 1.8 |
| KB | 0.34 | |
| P388 Leukemia | 1.8 | |
| L1210 Leukemia | 1.8 | |
| 9-Deazaadenosine | Various human solid tumor cell lines | 0.011 - 0.085 |
Table 4: Antiviral Activity (EC50) of this compound Analogs
| Compound | Virus | EC50 (µM) |
| 1-Deaza-2'-C-methyl-adenosine | Hepatitis C Virus (HCV) | - |
| 7-Deaza-2'-C-methyl-adenosine | Hepatitis C Virus (HCV) | Potent inhibitor |
Data not always available in a single comparative study, indicated by "-".
Experimental Protocols
Adenosine Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound analogs to adenosine receptors using a radioligand competition assay.
Workflow:
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (e.g., A1, A2A) are prepared from cultured cells (e.g., CHO, HEK293).
-
Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a constant concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the unlabeled this compound analog.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenosine Deaminase Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of this compound analogs against adenosine deaminase (ADA).
Workflow:
Caption: Experimental workflow for an ADA inhibition assay.
Methodology:
-
Reaction Setup: The assay is typically performed in a UV-transparent 96-well plate. Each well contains the ADA enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Inhibitor Addition: Varying concentrations of the this compound analog are added to the wells.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, adenosine.
-
Monitoring: The deamination of adenosine to inosine is monitored by measuring the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent and selective modulators of adenosine receptors and adenosine deaminase. The structure-activity relationships highlighted in this guide demonstrate that modifications at the N6- and 2-positions of the purine-like ring, as well as alterations to the ribose moiety, can significantly impact the biological activity and therapeutic potential of these analogs. The provided experimental data and protocols serve as a valuable resource for the rational design and evaluation of novel this compound derivatives for various therapeutic applications, including cardiovascular diseases, inflammation, cancer, and viral infections.
References
Validating Experimental Results: A Comparative Guide to 1-Deazaadenosine and Other Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Deazaadenosine with other adenosine analogs, offering objective performance data and detailed experimental protocols to aid in the validation of research findings. The focus is on the differential inhibitory effects of these compounds on key enzymes in purine metabolism and methylation pathways, namely Adenosine Deaminase (ADA) and S-Adenosylhomocysteine (SAH) Hydrolase.
Introduction to this compound and its Analogs
This compound is a structural analog of adenosine that has been widely characterized as an inhibitor of Adenosine Deaminase (ADA), an enzyme crucial for purine metabolism that catalyzes the deamination of adenosine to inosine.[1][2][3][4][5] Its utility in experimental validation often stems from its ability to modulate adenosine levels, thereby impacting adenosine receptor signaling.
It is critical to distinguish this compound from its isomer, 3-Deazaadenosine. While structurally similar, 3-Deazaadenosine is a potent inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase.[3][6][7] This enzyme is a key regulator of cellular methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, a product and potent feedback inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases.[7] This guide will also include Aristeromycin, a carbocyclic adenosine analog and a particularly potent inhibitor of SAH hydrolase, as a benchmark for comparison.[8]
Comparative Performance of Adenosine Analogs
The following table summarizes the inhibitory potency of this compound and its key alternatives against their primary enzyme targets. This data is essential for selecting the appropriate compound for specific experimental aims.
| Compound | Primary Target | Ki | IC50 | Reference(s) |
| This compound | Adenosine Deaminase (ADA) | 0.66 µM | Not Widely Reported | [1][3][4][5] |
| S-Adenosylhomocysteine (SAH) Hydrolase | Very Weak Inhibition | Not Determined | [6] | |
| 3-Deazaadenosine | S-Adenosylhomocysteine (SAH) Hydrolase | 3.9 µM | ~0.15-0.20 µM (for HIV-1 in cells) | [3][6][7] |
| Adenosine Deaminase (ADA) | Poor Inhibitor | Not Applicable | [9] | |
| Aristeromycin | S-Adenosylhomocysteine (SAH) Hydrolase | 5 nM | Not Widely Reported | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Adenosine Deaminase (ADA) Inhibition
Caption: Inhibition of ADA by this compound increases extracellular adenosine, modulating adenosine receptor signaling.
Signaling Pathway of SAH Hydrolase Inhibition and Methylation
Caption: Inhibition of SAH Hydrolase by 3-Deazaadenosine or Aristeromycin leads to SAH accumulation and subsequent inhibition of methyltransferases.
Experimental Workflow for Validating Inhibitor Activity
Caption: A generalized workflow for validating the biochemical and cellular effects of enzyme inhibitors.
Experimental Protocols
Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity
This method measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Recombinant Adenosine Deaminase
-
Adenosine (Substrate)
-
This compound (or other inhibitors)
-
50 mM Sodium Phosphate Buffer (pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare a stock solution of adenosine in the phosphate buffer.
-
Prepare serial dilutions of this compound or other test inhibitors in the same buffer.
-
In a 96-well plate, add the buffer, the inhibitor solution, and the ADA enzyme.
-
Initiate the reaction by adding the adenosine substrate to each well.
-
Immediately measure the absorbance at 265 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes).
-
The rate of decrease in absorbance is proportional to the ADA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
HPLC-Based Assay for S-Adenosylhomocysteine (SAH) Hydrolase Activity
This method directly measures the formation of adenosine from the hydrolysis of SAH.[10]
Materials:
-
Recombinant SAH Hydrolase
-
S-Adenosylhomocysteine (SAH) (Substrate)
-
3-Deazaadenosine, Aristeromycin (or other inhibitors)
-
50 mM Potassium Phosphate Buffer (pH 7.2), 1 mM EDTA
-
10% Trichloroacetic Acid (TCA) for quenching
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of SAH in the phosphate buffer.
-
Prepare serial dilutions of the inhibitors in the same buffer.
-
In a reaction tube or 96-well plate, pre-incubate the SAH hydrolase with the inhibitor in the phosphate buffer at 37°C for 15 minutes.[10]
-
Initiate the reaction by adding the SAH substrate and incubate at 37°C for 30 minutes.[10]
-
Stop the reaction by adding cold 10% TCA.[10]
-
Centrifuge the samples to pellet precipitated protein.[10]
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the C18 column and elute with a gradient of mobile phase A and B.
-
Monitor the elution of SAH and adenosine at 260 nm.
-
Quantify the peak area of the adenosine product to determine enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
Cellular Assay for Assessing Global DNA Methylation
This protocol provides a general outline for measuring changes in global DNA methylation in response to SAH hydrolase inhibition.
Materials:
-
Cell line of interest
-
3-Deazaadenosine or Aristeromycin
-
Cell culture reagents
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (ELISA-based or LC-MS/MS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SAH hydrolase inhibitor for a specified period (e.g., 24-72 hours).
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the amount of 5-methylcytosine (5-mC) using a global DNA methylation assay kit according to the manufacturer's instructions.
-
Compare the percentage of 5-mC in treated cells to untreated controls to determine the effect of the inhibitor on global DNA methylation.
Conclusion
The selection of an appropriate adenosine analog is paramount for the successful validation of experimental results. This compound serves as a specific tool for investigating the consequences of adenosine deaminase inhibition and the resulting modulation of adenosine signaling. For studies focused on the role of cellular methylation, 3-Deazaadenosine and the more potent Aristeromycin are superior choices due to their direct inhibition of SAH hydrolase. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently design and interpret experiments to elucidate the precise molecular mechanisms under investigation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Inhibition of S-adenosylhomocysteine hydrolase by purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 1-Deazaadenosine and its Alternatives in Experimental Research
For researchers and drug development professionals investigating purine metabolism and signaling, the choice of an adenosine deaminase (ADA) inhibitor is a critical experimental parameter. This guide provides a comparative overview of 1-Deazaadenosine and its common alternatives, focusing on their performance, underlying mechanisms, and experimental application. While direct comparative data on the reproducibility of experiments using these compounds is limited in publicly available literature, this guide summarizes key quantitative data to aid in the selection of the most suitable inhibitor for your research needs.
Performance Comparison of Adenosine Deaminase Inhibitors
The primary measure of performance for these compounds is their ability to inhibit adenosine deaminase, the enzyme responsible for converting adenosine to inosine. This inhibition leads to an accumulation of adenosine, which then modulates various physiological processes through adenosine receptors. The efficacy of these inhibitors is typically quantified by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀).
Table 1: Comparison of Inhibitory Potency (Kᵢ) against Adenosine Deaminase
| Compound | Kᵢ Value | Organism/Enzyme Source | Notes |
| This compound | 0.66 μM[1][2] | Not Specified | A potent ADA inhibitor.[1][2] |
| 0.19 µM | (2'-deoxy derivative)[2] | The 2'-deoxy version shows higher potency.[2] | |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | 1.6 - 7.0 nM[2] | Not Specified | A semi-tight binding inhibitor; significantly more potent than this compound.[2] |
| Pentostatin (Deoxycoformycin) | - | Not Specified | Known to be an extremely potent inhibitor of ADA.[3] |
| 3-Deazaadenosine | - | Not Specified | Considered a poor inhibitor of ADA.[2] |
| 7-Deazaadenosine (Tubercidin) | - | Not Specified | Fully inactive as an ADA inhibitor.[2] |
Table 2: In Vitro Anti-cancer Activity (ID₅₀) of this compound
| Cell Line | ID₅₀ Value | Cancer Type |
| KB | 0.34 μM | Human Oral Squamous Cell Carcinoma |
| L1210 | - | Mouse Leukemia |
| P388 | 1.8 μM | Mouse Leukemia |
| HeLa | - | Human Cervical Cancer |
Note: Specific ID₅₀ values for L1210 and HeLa cells were mentioned as showing good activity but the exact values were not found in the provided search results.
Understanding the Signaling Pathway
The primary mechanism of action for this compound and its alternatives is the inhibition of adenosine deaminase (ADA). This leads to an increase in the concentration of adenosine, which then activates G protein-coupled adenosine receptors (A₁, A₂ₐ, A₂ᵦ, and A₃). The activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, which in turn regulate a wide array of cellular processes.
References
1-Deazaadenosine: A Comparative Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic cross-reactivity of 1-deazaadenosine, with a primary focus on its interaction with adenosine deaminase (ADA) and S-adenosylhomocysteine hydrolase (SAHH). The information presented is supported by experimental data to inform researchers on the selectivity of this adenosine analog.
Introduction
This compound is a structural analog of adenosine where the nitrogen at the 1-position of the purine ring is replaced by a carbon atom. This modification significantly alters its interaction with various enzymes involved in purine metabolism. Understanding the cross-reactivity of this compound is crucial for its application in research and potential therapeutic development, particularly in contexts where specific enzyme inhibition is desired. This guide compares its inhibitory activity against key enzymes to provide a clear selectivity profile.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the known inhibitory activities of this compound and a related compound, 3-deazaadenosine, against adenosine deaminase (ADA) and S-adenosylhomocysteine hydrolase (SAHH).
| Compound | Target Enzyme | Inhibition Constant (Ki) | Potency |
| This compound | Adenosine Deaminase (ADA) | 0.66 µM[1][2] | Potent |
| S-adenosylhomocysteine Hydrolase (SAHH) | Very Weak Inhibition[3] | Very Low | |
| 3-Deazaadenosine | Adenosine Deaminase (ADA) | Poor Inhibitor[4] | Very Low |
| S-adenosylhomocysteine Hydrolase (SAHH) | Potent Inhibitor[4] | Potent |
Key Findings:
-
This compound is a potent and selective inhibitor of adenosine deaminase (ADA) , with a reported inhibition constant (Ki) of 0.66 µM.[1][2]
-
In contrast, its inhibitory activity against S-adenosylhomocysteine hydrolase (SAHH) is described as very weak , indicating a high degree of selectivity for ADA over SAHH.[3]
-
The isomeric analog, 3-deazaadenosine, exhibits an opposite selectivity profile . It is a potent inhibitor of SAHH while being a poor inhibitor of ADA.[4] This highlights the critical role of the position of the nitrogen-to-carbon substitution in the purine ring for determining enzyme specificity.
Signaling Pathway Context
The differential inhibition of ADA and SAHH by this compound has significant implications for cellular signaling pathways. The following diagram illustrates the central roles of these enzymes in adenosine and methionine metabolism.
Inhibition of ADA by this compound leads to an accumulation of adenosine, which can have various physiological effects, including activation of adenosine receptors. Conversely, inhibition of SAHH by compounds like 3-deazaadenosine leads to the accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of methyltransferase enzymes, thereby affecting cellular methylation processes.
Experimental Protocols
The following is a representative protocol for an in vitro adenosine deaminase inhibition assay, synthesized from common methodologies. This protocol can be adapted to assess the cross-reactivity of this compound against other enzymes like SAHH by substituting the enzyme and substrate accordingly.
Objective: To determine the inhibitory effect of this compound on adenosine deaminase activity.
Materials:
-
Adenosine deaminase (e.g., from calf intestine)
-
Adenosine (substrate)
-
This compound (test inhibitor)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 265 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in potassium phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.
-
Prepare a working solution of adenosine deaminase in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
Varying concentrations of this compound (or vehicle control)
-
Adenosine deaminase solution
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the adenosine substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
The following diagram illustrates the general workflow for assessing enzyme inhibition.
Conclusion
The available experimental data clearly demonstrates that this compound is a selective inhibitor of adenosine deaminase with very weak off-target activity against S-adenosylhomocysteine hydrolase. This selectivity profile, especially when compared to its isomer 3-deazaadenosine, makes it a valuable tool for studying the specific roles of ADA in various biological processes. Researchers and drug development professionals should consider this high degree of selectivity when designing experiments or developing therapeutic agents that target adenosine metabolism. Further studies are warranted to expand the cross-reactivity profile of this compound against a broader range of purine-metabolizing enzymes to fully characterize its specificity.
References
- 1. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenosine deaminase from several sources by deaza derivatives of adenosine and EHNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1-Deazaadenosine: A Comparative Guide for Researchers
An in-depth analysis of the adenosine deaminase inhibitor, 1-Deazaadenosine, reveals a focused activity profile with important distinctions from other key inhibitors. This guide provides a comparative overview of its selectivity, alongside experimental data and protocols to inform research and drug development professionals.
This compound is a well-established inhibitor of adenosine deaminase (ADA), a critical enzyme in purine metabolism. Its primary mechanism of action involves the potent inhibition of ADA, with a reported inhibition constant (Ki) of 0.66 μM[1][2]. This inhibition leads to the accumulation of adenosine, a signaling molecule with diverse physiological effects. While its primary target is clear, a comprehensive understanding of its selectivity across the broader landscape of the human kinome and other enzyme families is crucial for its application in research and potential therapeutic development.
Performance Comparison: this compound vs. Alternatives
To provide a clear perspective on the selectivity of this compound, this guide compares its activity with two other well-characterized adenosine deaminase inhibitors: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) and Pentostatin (2'-deoxycoformycin).
| Compound | Primary Target | Ki (ADA) | Known Off-Targets | Off-Target IC50/Ki |
| This compound | Adenosine Deaminase (ADA) | 0.66 μM[1][2] | Not extensively profiled | - |
| EHNA | Adenosine Deaminase (ADA) | Varies by isoenzyme and conditions | Phosphodiesterase 2 (PDE2) | ~0.8 - 4 μM[3] |
| Pentostatin | Adenosine Deaminase (ADA) | Potent inhibitor (specific Ki not found in searches) | Not specified in searches | - |
Key Observations:
-
This compound demonstrates potent inhibition of its primary target, adenosine deaminase.
-
EHNA, while also a potent ADA inhibitor, exhibits significant off-target activity against phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling. This dual activity should be considered when interpreting experimental results using EHNA.
Signaling Pathway Perturbation: The Role of ADA Inhibition
The inhibition of adenosine deaminase by this compound directly impacts the purine metabolism pathway. By blocking the conversion of adenosine to inosine, this compound leads to an accumulation of intracellular and extracellular adenosine. This elevated adenosine can then activate various adenosine receptors (A1, A2A, A2B, A3), initiating a cascade of downstream signaling events that can influence cellular processes such as proliferation, inflammation, and apoptosis.
Caption: Inhibition of Adenosine Deaminase by this compound.
Experimental Protocols
Determination of Adenosine Deaminase (ADA) Inhibition (Ki)
The inhibition constant (Ki) of this compound for ADA can be determined using a continuous spectrophotometric assay. This method measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.
Materials:
-
Adenosine Deaminase (from bovine spleen or human erythrocytes)
-
Adenosine (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Dilute the ADA enzyme in phosphate buffer to a working concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of phosphate buffer.
-
Add varying concentrations of the inhibitor (this compound) to the respective wells.
-
Add a fixed amount of the ADA enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (adenosine) to each well.
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Lineweaver-Burk or Michaelis-Menten plot).
-
Determine the type of inhibition (e.g., competitive, non-competitive) from the pattern of the plots.
-
Calculate the Ki value using appropriate equations (e.g., Cheng-Prusoff equation for competitive inhibitors).
-
Workflow for Determining Inhibitor Ki:
Caption: Workflow for Ki Determination of an ADA Inhibitor.
Conclusion
This compound is a potent and specific inhibitor of adenosine deaminase. Its focused activity, in contrast to broader-spectrum inhibitors like EHNA, makes it a valuable tool for specifically investigating the role of ADA in various biological processes. The provided experimental protocol offers a framework for researchers to independently verify and expand upon the selectivity profile of this and other adenosine analogs. A more comprehensive screening of this compound against a wider panel of kinases and other enzymes would be beneficial to fully elucidate its off-target profile and further solidify its use as a selective research tool.
References
- 1. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
A Biochemical Comparison of Adenosine Deaminase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various adenosine deaminase (ADA) inhibitors, supported by experimental data. We delve into their biochemical performance, provide detailed experimental protocols for their evaluation, and visualize the key pathways and workflows involved.
Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Its role in regulating adenosine levels makes it a significant target in various therapeutic areas, including oncology and immunology. The development of potent and selective ADA inhibitors is, therefore, a subject of intense research. This guide provides a comparative analysis of different classes of ADA inhibitors to aid in the selection of appropriate compounds for research and drug development.
Performance Comparison of Adenosine Deaminase Inhibitors
The efficacy of an enzyme inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower value for both parameters indicates a more potent inhibitor.
ADA inhibitors are broadly classified into three main categories:
-
Transition-State Inhibitors: These compounds mimic the tetrahedral intermediate formed during the deamination reaction catalyzed by ADA. They are often characterized by extremely tight binding to the enzyme.
-
Ground-State Analogs: These inhibitors are structurally similar to the enzyme's natural substrate, adenosine.
-
Non-Nucleoside Inhibitors: This class encompasses a variety of chemical structures that are not based on the purine nucleoside scaffold.
Below is a summary of the biochemical data for representative inhibitors from each class.
| Inhibitor Class | Inhibitor | IC50 | Ki | Organism/Source |
| Transition-State | Pentostatin (2'-deoxycoformycin) | 1.44 ± 0.14 nM[1] | 2.5 pM[2] | Bovine Spleen[1] / Streptomyces antibioticus[2] |
| Coformycin | - | 10 pM[2] | Nocardia interforma / Streptomyces kaniharaensis[2] | |
| Ground-State | EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) | 23.2 ± 4.2 nM[1] | 1.6 nM[3] | Bovine Spleen[1] |
| 1-Deazaadenosine | - | - | - | |
| Non-Nucleoside | Theophylline | - | 56 µM (low conc.), 201 µM (high conc.)[3] | - |
| Allopurinol | - | 285 µM[3] | - | |
| Acyclovir | - | 231 µM[3] | - | |
| Adenine | - | 0.17 mM[4][5] | Bovine Spleen[4][5] | |
| Inosine | - | 0.35 mM[4][5] | Bovine Spleen[4][5] |
Disclaimer: The IC50 and Ki values presented in this table are compiled from various sources and may have been determined under different experimental conditions. For a direct comparison, it is recommended to evaluate inhibitors under identical assay conditions.
Experimental Protocols
Accurate determination of inhibitor potency requires standardized experimental protocols. Below is a detailed methodology for a colorimetric assay to measure adenosine deaminase activity and inhibition.
Protocol: Colorimetric Assay for Adenosine Deaminase Activity and Inhibition
This protocol is adapted from commercially available kits and published literature.[6][7][8][9]
I. Principle:
This assay measures the activity of ADA by quantifying the formation of inosine from adenosine. The inosine is then converted through a series of enzymatic steps to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then used to oxidize a colorless probe to a colored product, with an absorbance maximum at a specific wavelength (e.g., 550 nm). The rate of color development is proportional to the ADA activity. Inhibitors will reduce this rate.
II. Materials:
-
ADA Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Adenosine Deaminase (ADA enzyme)
-
ADA Substrate (Adenosine)
-
Developer Mix (containing enzymes to convert inosine to H₂O₂ and a colorimetric probe)
-
Test Inhibitors
-
96-well microplate (UV-transparent for some methods)
-
Microplate reader
III. Assay Procedure:
-
Reagent Preparation:
-
Prepare ADA Assay Buffer.
-
Dilute the ADA enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the ADA substrate (Adenosine) in Assay Buffer.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
-
Standard Curve Preparation (for absolute quantification):
-
Prepare a series of inosine standards of known concentrations in Assay Buffer.
-
Add a fixed volume of each standard to separate wells of the microplate.
-
-
Inhibitor and Enzyme Preparation:
-
Add Assay Buffer to all wells to be used.
-
Add the desired concentration of the test inhibitor to the "Inhibitor" wells. Add the same volume of solvent to the "Enzyme Control" wells.
-
Add the diluted ADA enzyme to the "Inhibitor" and "Enzyme Control" wells.
-
Incubate the plate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ADA substrate to all wells.
-
Immediately add the Developer Mix to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
IV. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the "Enzyme Control" and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine the Ki value by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualizing Key Pathways and Workflows
To better understand the context of ADA inhibition, the following diagrams, generated using the DOT language, illustrate the purine salvage pathway and a general workflow for comparing ADA inhibitors.
Caption: Purine Salvage Pathway and the role of ADA.
Caption: Workflow for comparing ADA inhibitors.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cohesionbio.com [cohesionbio.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Deazaadenosine
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Deazaadenosine, a potent adenosine deaminase (ADA) inhibitor used in various research applications. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent any potential irritation or allergic reactions. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Splash Goggles | Recommended when preparing solutions or handling larger quantities where splashing is a possibility. | |
| Hand Protection | Disposable Nitrile Gloves | Provide adequate protection for incidental contact. It is recommended to double-glove when handling the pure compound. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and personal clothing from potential contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure both safety and experimental accuracy.
1. Preparation and Weighing:
-
Before handling, ensure the work area (such as a chemical fume hood or a designated benchtop) is clean and uncluttered.
-
Wear all required PPE.
-
To avoid inhalation of the fine powder, handle this compound in a well-ventilated area or a fume hood, especially when weighing.
-
Use a dedicated, clean spatula and weighing paper for the transfer of the solid compound.
2. Solution Preparation:
-
This compound is soluble in DMSO (Dimethyl sulfoxide).
-
Slowly add the weighed this compound to the solvent while gently stirring or vortexing to ensure complete dissolution.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.[1]
-
Solutions of this compound in DMSO should be stored at -20°C for long-term use.[2]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and provide the individual with two glasses of water to drink. |
Spill Cleanup: In case of a spill, avoid generating dust. Moisten the spilled solid with a damp paper towel and carefully wipe it up. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). Place all contaminated materials into a sealed container for disposal.
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its associated waste should follow institutional and local guidelines for non-hazardous chemical waste.
1. Unused Compound:
-
Collect any unused solid this compound in a clearly labeled, sealed container for chemical waste disposal.
2. Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, sealed waste bag or container.
3. Liquid Waste:
-
Aqueous solutions may be suitable for drain disposal, depending on local regulations. However, it is best practice to collect all chemical waste, including solutions, for proper disposal by your institution's environmental health and safety department.
-
Solutions in organic solvents like DMSO must be collected in a designated, labeled container for hazardous waste disposal.
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
